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GDP-D-mannose (disodium)

Cat. No.: B10830277
M. Wt: 649.3 g/mol
InChI Key: XOAGKSFNHBWACO-NJLPRVPTSA-L
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Description

Significance of GDP-D-mannose as a Nucleotide Sugar

As a nucleotide sugar, GDP-D-mannose is a high-energy compound that readily donates its mannosyl group to acceptor molecules in reactions catalyzed by enzymes called mannosyltransferases. wikipedia.org This "activated" state is crucial for the efficient and specific transfer of mannose in the cell. The significance of GDP-D-mannose extends to numerous cellular functions, making it indispensable for the viability of many organisms. wikipedia.orgpnas.org It is a central precursor for the synthesis of a wide variety of glycoconjugates, including glycoproteins and glycolipids. creative-enzymes.com In plants, GDP-D-mannose is also a vital precursor for the biosynthesis of ascorbic acid (vitamin C) and components of the cell wall. pnas.orgscispace.com The diverse roles of GDP-D-mannose highlight its fundamental importance in cellular metabolism and structural integrity.

Overview of GDP-D-mannose as a Mannosyl Donor in Biological Systems

The primary function of GDP-D-mannose is to act as a donor of mannose units in glycosylation, a process that attaches sugars to proteins and lipids. wikipedia.org This process is essential for the proper folding, stability, and function of many proteins. Mannose derived from GDP-D-mannose is a major component of both N-linked and O-linked glycoproteins. pnas.orgnih.gov

In the synthesis of N-linked glycans, the first five mannose residues are transferred from GDP-D-mannose on the cytoplasmic side of the endoplasmic reticulum. nih.gov These glycans are critical for a multitude of cellular processes, including cell-cell recognition, immune responses, and signal transduction.

Furthermore, GDP-D-mannose is the precursor for other activated sugar donors. For instance, it is converted to GDP-L-fucose, a sugar important for cell wall and glycoprotein (B1211001) synthesis. pnas.orgnih.gov In some organisms, it can also be converted to GDP-L-galactose. frontiersin.org In bacteria, mannose from GDP-D-mannose is a component of lipopolysaccharides, which are major constituents of the outer membrane of most Gram-negative bacteria. pnas.org The central role of GDP-D-mannose as a mannosyl donor underscores its critical involvement in the synthesis of a vast array of essential biomolecules across different domains of life.

Chemical and Physical Properties of GDP-D-mannose (disodium salt)

PropertyValueReference
Chemical Formula C₁₆H₂₃N₅Na₂O₁₆P₂ biosynth.com
Molar Mass 649.3 g/mol biosynth.com
IUPAC Name disodium (B8443419);[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate (B84403)
Synonyms Guanosine (B1672433) 5'-diphospho-α-D-mannose disodium salt, GDP-Man, GDP-mannose disodium salt biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N5Na2O16P2 B10830277 GDP-D-mannose (disodium)

Properties

Molecular Formula

C16H23N5Na2O16P2

Molecular Weight

649.3 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1

InChI Key

XOAGKSFNHBWACO-NJLPRVPTSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

Biosynthesis Pathways of Gdp D Mannose

De Novo Biosynthesis of GDP-D-mannose from Carbohydrate Precursors

The de novo pathway is the principal route for synthesizing GDP-D-mannose, starting from the glycolytic intermediate, fructose-6-phosphate (B1210287). This multi-step process is catalyzed by a series of specific enzymes. In the protozoan parasite Trypanosoma brucei, it is estimated that approximately 80% of GDP-D-mannose is produced through this de novo pathway under normal physiological conditions. researchgate.netnih.govsigmaaldrich.commerckmillipore.com

The initial step in the de novo synthesis of GDP-D-mannose is the reversible isomerization of fructose-6-phosphate (F6P) to mannose-6-phosphate (B13060355) (M6P). wikipedia.orgmedchemexpress.com This reaction is facilitated by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI). wikipedia.orgebi.ac.uk PMI is a zinc-dependent enzyme that catalyzes an aldose-ketose isomerization. wikipedia.org In humans, the gene encoding this enzyme is known as the MPI gene. wikipedia.org This enzymatic step is crucial as it connects the central carbohydrate metabolism (glycolysis) with the mannose-specific branch leading to GDP-D-mannose. nih.gov

Following its synthesis, mannose-6-phosphate undergoes another isomerization to form mannose-1-phosphate. This reaction is catalyzed by the enzyme phosphomannomutase (PMM). nih.govnovusbio.com This process involves the intramolecular transfer of the phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. In humans, the key enzyme for this step is PMM2, encoded by the PMM2 gene. nih.govsigmaaldrich.com PMM is involved in the synthesis of GDP-mannose which is necessary for various mannosyl transfer reactions. prospecbio.com

The final and committing step in the de novo pathway is the formation of GDP-D-mannose. This reaction involves the condensation of mannose-1-phosphate with guanosine (B1672433) triphosphate (GTP), catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as GMPPB. mdpi.comnih.govnih.gov The reaction produces GDP-D-mannose and pyrophosphate. genecards.org GMPPB is the catalytic subunit of the mannose-1-phosphate guanylyltransferase complex. genecards.orguniprot.org

Table 1: Key Enzymes in the De Novo Biosynthesis of GDP-D-mannose

EnzymeAbbreviationSubstrateProductGene (Human)
Phosphomannose IsomerasePMI / MPIFructose-6-PhosphateMannose-6-PhosphateMPI wikipedia.org
PhosphomannomutasePMMMannose-6-PhosphateMannose-1-PhosphatePMM2 nih.govsigmaaldrich.com
GDP-Mannose PyrophosphorylaseGMPP / GMPPBMannose-1-Phosphate, GTPGDP-D-mannose, PyrophosphateGMPPB genecards.org

Salvage Pathway for GDP-D-mannose Synthesis from Free Mannose

In addition to the de novo pathway, cells can utilize a salvage pathway to generate GDP-D-mannose from extracellular mannose. This pathway is particularly important when free mannose is available from dietary sources or from the breakdown of cellular glycoconjugates. nih.gov The salvage pathway begins with the uptake of free mannose into the cell. Once inside, mannose is phosphorylated by the enzyme hexokinase to yield mannose-6-phosphate. This intermediate then enters the main de novo pathway, where it is converted to mannose-1-phosphate by PMM and subsequently to GDP-D-mannose by GMPP. nih.gov Studies in Trypanosoma brucei have shown that the salvage pathway can contribute around 20% to the total GDP-D-mannose synthesis under physiological conditions. researchgate.netnih.govsigmaaldrich.commerckmillipore.com

Regulation of GDP-D-mannose Biosynthesis

The biosynthesis of GDP-D-mannose is a tightly regulated process to ensure cellular needs are met without wasteful overproduction.

A primary regulatory mechanism is feedback inhibition. The end-product of the pathway, GDP-D-mannose, can inhibit the activity of enzymes involved in its own synthesis. Research has shown that in some organisms, such as the bacterium Helicobacter pylori, GDP-D-mannose acts as a non-competitive feedback inhibitor of a bifunctional phosphomannose isomerase/GDP-D-mannose pyrophosphorylase, with the isomerization of fructose-6-phosphate to mannose-6-phosphate being the rate-limiting step. nih.gov In other systems, the activity of GDP-mannose pyrophosphorylase itself can be allosterically regulated. For example, binding of GDP-D-mannose to the GMPPA subunit of the GMPPA-GMPPB complex induces allosteric feedback inhibition of the catalytic GMPPB subunit. genecards.orguniprot.org Furthermore, in the context of GDP-L-fucose synthesis, which uses GDP-D-mannose as a precursor, the final product GDP-L-fucose can act as a competitive inhibitor of GDP-mannose 4,6-dehydratase, the first enzyme in that pathway, thereby indirectly affecting GDP-D-mannose utilization. rcsb.org Reconstitution of the GDP-D-rhamnose biosynthesis pathway, which also starts from GDP-D-mannose, has also suggested regulation by feedback inhibition. nih.govrcsb.org

Transcriptional Regulation of Biosynthetic Genes

The synthesis of GDP-D-mannose is tightly controlled at the level of gene transcription, ensuring that its production is aligned with cellular needs. The key enzyme in this process is GDP-D-mannose pyrophosphorylase (GMP), which is subject to complex regulatory networks.

In the plant kingdom, research has identified several transcription factors that modulate the expression of GMP genes. In the orchid Dendrobium officinale, the WUSCHEL (WUS)-related homeobox transcription factor, DoWOX4, has been shown to directly bind to the promoter region of the DoGMP1 gene, thereby activating its expression. oup.com This interaction is crucial for mannan (B1593421) biosynthesis in this plant. oup.com Similarly, in Arabidopsis, the AP2-domain transcription factor AtERF98 regulates the expression of the AtVTC1 gene, which also encodes a GMP. oup.com

Studies on acerola (Malpighia glabra), a plant known for its exceptionally high ascorbic acid (Vitamin C) content, have revealed that the high expression of the acerola GMP gene (MgGMP) is a key factor. tandfonline.comnih.gov Analysis of the MgGMP promoter identified a novel cis-acting element, located between -1087 and -1083 bp upstream of the transcription start site, which is crucial for its high level of expression. tandfonline.com Further analysis indicated that additional cis-elements within the -1080 to -600 bp region act as enhancers, collectively driving the robust transcription of the MgGMP gene. tandfonline.com Transgenic tobacco plants expressing the MgGMP gene, including its potent promoter, showed an approximate two-fold increase in ascorbic acid content, underscoring the promoter's efficacy. nih.govscispace.com

Furthermore, the expression of genes involved in GDP-D-mannose metabolism can be influenced by environmental signals and hormones. In kiwifruit (Actinidia), the expression of the gene for GDP-D-mannose 3',5'-epimerase (GME), an enzyme that uses GDP-D-mannose as a substrate, is up-regulated by stimuli such as salicylic (B10762653) acid, wounding, cold, and heat. researchgate.net This indicates a responsive regulatory system that can adjust the flux of GDP-D-mannose into various metabolic pathways based on external conditions. researchgate.net

Table 1: Transcriptional Regulators of GDP-D-mannose Biosynthetic Genes

Organism Regulated Gene Transcription Factor/Element Effect
Dendrobium officinale DoGMP1 DoWOX4 Activation oup.com
Arabidopsis thaliana AtVTC1 (GMP) AtERF98 Regulation oup.com
Malpighia glabra (Acerola) MgGMP Novel cis-element (-1087 to -1083 bp) & Enhancers (-1080 to -600 bp) High-level expression tandfonline.com

Allosteric Regulation of GDP-D-mannose Pyrophosphorylase by GMPPA

Beyond transcriptional control, the activity of the key biosynthetic enzyme, GDP-D-mannose pyrophosphorylase, is subject to immediate, post-translational regulation. A primary mechanism is the allosteric feedback inhibition mediated by GDP-Mannose Pyrophosphorylase A (GMPPA). nih.govgenecards.org

GMPPA is a paralogue of the catalytically active enzyme, GDP-Mannose Pyrophosphorylase B (GMPPB). frontiersin.orgnih.gov However, GMPPA itself is catalytically inactive. nih.govfrontiersin.org Its function is purely regulatory. genecards.org GMPPA can bind to the final product of the reaction, GDP-D-mannose. nih.govfrontiersin.orgnih.gov This binding event induces a conformational change that allows GMPPA to interact directly with GMPPB, forming a complex. nih.govgenecards.org The formation of the GMPPA-GMPPB complex inhibits the enzymatic activity of GMPPB. nih.govfrontiersin.orgnih.gov

This mechanism constitutes a classic example of feedback inhibition, where the end product of a pathway regulates the activity of the enzyme that produces it. When cellular levels of GDP-D-mannose are high, it binds to GMPPA, which in turn inhibits GMPPB, thus reducing further synthesis of GDP-D-mannose. nih.govresearchgate.net Conversely, when GDP-D-mannose levels are low, it dissociates from GMPPA, releasing the inhibition on GMPPB and allowing for its production. The critical role of GMPPA is highlighted by the fact that its absence or disruption leads to significantly increased intracellular levels of GDP-D-mannose and subsequent hyperglycosylation of proteins like α-dystroglycan. nih.gov

Ubiquitination-mediated Regulation of GMPPB Activity

A more recently discovered layer of regulation involves the post-translational modification of GMPPB by ubiquitination. frontiersin.orgnih.govnih.gov This process, where ubiquitin molecules are attached to a substrate protein, can modulate protein function in various ways.

Research has provided direct evidence that the enzymatic activity of GMPPB is regulated by ubiquitination. frontiersin.orgnih.govnih.govresearchgate.net Specifically, the E3 ubiquitin ligase TRIM67 has been identified as an interacting partner of GMPPB. frontiersin.orgnih.govresearchgate.net Knockdown of TRIM67 in cells leads to a reduction in GMPPB ubiquitination, suggesting that TRIM67 is a candidate E3 ligase responsible for this modification. frontiersin.orgnih.govnih.govresearchgate.net

Crucially, the ubiquitination of GMPPB has a direct impact on its function. Inhibition of GMPPB ubiquitination results in a decrease in its enzymatic activity. frontiersin.orgnih.govnih.gov This indicates that ubiquitination is a positive regulator of GMPPB's catalytic function. Interestingly, this regulation is distinct from the allosteric control by GMPPA; the ubiquitination status of GMPPB does not affect its interaction with GMPPA. frontiersin.orgnih.govnih.govresearchgate.net Furthermore, while ubiquitination is often a signal for protein degradation, this is not the primary outcome for GMPPB. The turnover of the GMPPB protein is not controlled by ubiquitination-dependent proteasomal degradation but rather by autophagy. frontiersin.orgresearchgate.net This reveals that ubiquitination serves as another level of fine-tuning for the supply of GDP-D-mannose, modulating enzyme activity directly rather than protein stability. frontiersin.orgnih.gov

Table 2: Regulatory Mechanisms of GMPPB

Regulatory Mechanism Regulator Effect on GMPPB
Allosteric Inhibition GMPPA (in presence of GDP-D-mannose) Decreased enzymatic activity nih.govfrontiersin.orgnih.gov
Ubiquitination E3 Ligase TRIM67 Increased enzymatic activity frontiersin.orgnih.govnih.gov

| Protein Turnover | Autophagy | Control of protein abundance frontiersin.orgresearchgate.net |

Organism-Specific Variations in GDP-D-mannose Biosynthetic Routes

While the core reaction for synthesizing GDP-D-mannose from mannose-1-phosphate and GTP is conserved, the upstream pathways that generate the mannose-1-phosphate precursor exhibit significant variations across different domains of life.

In the protozoan parasite Trypanosoma brucei, two distinct pathways contribute to the GDP-D-mannose pool. nih.gov The de novo pathway synthesizes it from glucose, while a salvage pathway utilizes free mannose from the environment. nih.gov Under physiological conditions, the de novo pathway is dominant, accounting for approximately 80% of the total GDP-D-mannose synthesis. nih.gov

In bacteria, such as the intracellular pathogen Coxiella burnetii, GDP-D-mannose is synthesized from the glycolytic intermediate fructose-6-phosphate. merckmillipore.complos.org This involves a three-step enzymatic conversion:

Phosphomannose Isomerase (PMI) converts fructose-6-phosphate to mannose-6-phosphate. merckmillipore.complos.org

Phosphomannomutase (PMM) isomerizes mannose-6-phosphate to mannose-1-phosphate. merckmillipore.complos.org

GDP-mannose Pyrophosphorylase (GMP) catalyzes the final reaction between mannose-1-phosphate and GTP. merckmillipore.complos.org In some bacteria, GDP-D-mannose is a precursor for the synthesis of unusual sugars found in the lipopolysaccharide (LPS) layer. merckmillipore.commdpi.com

Table 3: Compound Names

Compound Name
GDP-D-mannose (disodium)
Guanosine Diphosphate (B83284) D-Mannose
Fructose-6-phosphate
Glucose
Mannose
Mannose-1-phosphate
Mannose-6-phosphate
Guanosine triphosphate (GTP)
GDP-L-galactose
GDP-L-gulose
GDP-β-D-virenose
GDP-6-deoxy-D-lyxo-hex-4-ulopyranose
α-dystroglycan
Ubiquitin

Enzymology and Reaction Mechanisms of Gdp D Mannose Utilizing Enzymes

GDP-Mannose Pyrophosphorylase (GMP/ManC/GMPPB)

Guanosine (B1672433) diphosphate (B83284) (GDP)-D-mannose pyrophosphorylase, also known as GMP, ManC, or GMPPB, is a crucial enzyme in cellular metabolism. It belongs to the family of nucleotidyl-transferases and catalyzes the reversible synthesis of GDP-D-mannose from D-mannose-1-phosphate and guanosine triphosphate (GTP). nih.govmdpi.com This reaction is a committed step in the formation of GDP-D-mannose, an essential activated sugar donor for numerous glycosylation pathways. mdpi.comfrontiersin.org These pathways are responsible for the synthesis of vital glycoconjugates, including N-linked glycoproteins and glycosylphosphatidylinositol (GPI) anchors, which are critical for processes like intercellular recognition and adhesion. nih.gov

The catalytic activity of GDP-Mannose Pyrophosphorylase is characterized by several key kinetic parameters that define its efficiency and interaction with substrates and products.

Kinetic studies of the enzyme from various organisms reveal differences in these parameters. For instance, the GDP-MP from Leishmania infantum (LiGDP-MP) displays similar Km values for both D-mannose-1-phosphate and GTP, in the range of 15-18 µM. In contrast, human GDP-MP (hGDP-MP) has shown a slightly higher affinity for its substrates, with reported Km values around 7 µM to 12 µM. While affinities are comparable, LiGDP-MP exhibits a slightly higher maximal velocity (Vmax) and turnover rate (kcat) compared to both the human and Leishmania donovani homologs.

Below is a table summarizing the kinetic constants for GDP-MP from Leishmania infantum.

SubstrateKm (µM)Vmax (µM·min-1)kcat (min-1)kcat/Km (min-1µM-1)
GTP180.613.00.72
Mannose-1-Phosphate150.612.50.83

Substrate surplus inhibition is a kinetic phenomenon where the reaction rate decreases at very high substrate concentrations. This can occur when multiple substrate molecules bind to the enzyme, forming an unproductive complex. Based on available scientific literature, significant substrate surplus inhibition is not a widely reported or prominent kinetic feature of GDP-Mannose Pyrophosphorylase under standard experimental conditions.

Product inhibition is a key regulatory mechanism for many enzymes. In the case of GMPPB, the product GDP-D-mannose can regulate the enzyme's activity.

Allosteric Feedback Inhibition: In humans, GMPPB activity is regulated by its catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). frontiersin.org GMPPA can bind the product, GDP-D-mannose, and subsequently interacts with GMPPB. This interaction acts as an allosteric feedback mechanism, inhibiting the catalytic activity of GMPPB. frontiersin.org This ensures that the cellular levels of GDP-D-mannose are maintained within an appropriate range.

Competitive Inhibition: Studies on the pig liver GDP-mannose pyrophosphorylase have shown that the enzyme can utilize GDP-glucose as a substrate, in addition to GDP-mannose. In these studies, it was observed that GDP-mannose could inhibit the utilization of GDP-glucose, and conversely, GDP-glucose could inhibit the utilization of GDP-mannose, suggesting a competitive inhibition mechanism where both products compete for binding to the enzyme's active site. researchgate.net

The substrate specificity of GDP-Mannose Pyrophosphorylase varies significantly across different species.

High Specificity: Some orthologs, such as the one from Leishmania infantum, are highly specific for their natural substrates, D-mannose-1-phosphate and GTP.

Broad Specificity: In contrast, the enzyme from Escherichia coli O157 (ManC) exhibits very broad substrate specificity. It can utilize all four common nucleotides (ATP, CTP, GTP, UDP) and various hexose-1-phosphates, enabling the synthesis of different NDP-sugars like ADP-mannose, CDP-mannose, and UDP-mannose. The bifunctional enzyme from the archaeon Pyrococcus furiosus is also notably promiscuous, accepting all five naturally occurring nucleotide triphosphates (ATP, CTP, GTP, dTTP, and UTP) and a wide range of sugar-1-phosphates, including those of glucose, galactose, glucosamine, and fucose.

Specificity toward Sugar Moieties: Research on the GDP-ManPP from Salmonella enterica has provided detailed insights into its tolerance for modifications on the mannose-1-phosphate moiety. The enzyme is intolerant of bulky substituents at the C-2, C-3, and C-4 positions of the mannose ring, suggesting these positions are buried within the active site. nih.gov However, it can accept derivatives that are deoxygenated at these positions. nih.gov Furthermore, modifications at the C-6 position are well-tolerated, as both 6-deoxy and 6-methoxy derivatives serve as moderate to good substrates, indicating the C-6 hydroxyl group is not essential for binding. nih.gov

The following table summarizes the relative activity of S. enterica GDP-ManPP with various mannose-1-phosphate analogues.

Substrate AnalogueModification on Mannose-1-PhosphateRelative Activity (%)
Mannose-1-PhosphateNatural Substrate100
2-Deoxy-Manp-1PDeoxygenated at C-2Active
3-Deoxy-Manp-1PDeoxygenated at C-3Active
4-Deoxy-Manp-1PDeoxygenated at C-4Active
6-Deoxy-Manp-1PDeoxygenated at C-6Good Substrate
6-Methoxy-Manp-1PMethoxy group at C-6Moderate Substrate
2-Methoxy-Manp-1PMethoxy group at C-2Inactive
3-Methoxy-Manp-1PMethoxy group at C-3Inactive
4-Methoxy-Manp-1PMethoxy group at C-4Inactive

The quaternary structure of GDP-Mannose Pyrophosphorylase is diverse and contributes to its regulation and stability.

Mammalian Hetero-oligomers: In mammals, including pigs and humans, the native enzyme is a large complex of approximately 450 kDa. researchgate.net This complex is composed of two different types of subunits: an alpha (α) subunit and a beta (β) subunit. The catalytic activity resides in the β subunit (GMPPB), while the α subunit (GMPPA) is thought to have a regulatory function. frontiersin.org The human complex is organized with four GMPPA subunits and eight GMPPB subunits.

Leishmania Homo-oligomers: The enzyme in Leishmania species exists as a homo-oligomer. It can self-associate to form a stable and enzymatically active hexamer. researchgate.net However, this hexameric state is dependent on factors such as protein concentration and ionic strength; it can dissociate into trimers and monomers under conditions of low protein concentration or low ionic strength. researchgate.net

Plant Oligomers: The enzyme from the model plant Arabidopsis thaliana (VTC1) also forms oligomers. It has been shown to dimerize in a manner similar to other known GMPases but can also form a larger dodecameric structure through a previously unobserved arrangement.

Structurally, a monomer of GMPPB typically consists of two domains: an N-terminal Rossmann fold-like domain, which is common in nucleotide-binding proteins, and a C-terminal domain that forms a left-handed β-helix structure.

Functional Interplay between GMPPA and GMPPB in Maintaining GDP-D-mannose Homeostasis

The cellular concentration of GDP-D-mannose is meticulously regulated to ensure proper glycosylation of proteins and lipids. This homeostasis is largely maintained through the intricate interplay of two homologous proteins: GDP-mannose pyrophosphorylase A (GMPPA) and GDP-mannose pyrophosphorylase B (GMPPB). researchgate.net While GMPPB is the primary enzyme responsible for the synthesis of GDP-D-mannose from mannose-1-phosphate and GTP, GMPPA, its catalytically inactive paralog, functions as a crucial regulator. nih.govnih.gov

GMPPA acts as an allosteric feedback inhibitor of GMPPB. nih.govresearchgate.net This regulatory mechanism is dependent on the concentration of GDP-D-mannose. When levels of GDP-D-mannose are elevated, it binds to GMPPA. This binding event is thought to induce a conformational change in GMPPA, which in turn modulates the activity of GMPPB, thereby reducing the rate of GDP-D-mannose synthesis. nih.govgenecards.org This feedback loop prevents the excessive accumulation of GDP-D-mannose, ensuring a balanced supply for cellular needs. The direct interaction between GMPPA and GMPPB has been demonstrated, and this association is essential for the regulatory function of GMPPA. nih.gov Disruptions in this regulatory partnership can lead to aberrant levels of GDP-D-mannose, which have been implicated in certain human diseases. researchgate.net

GDP-D-Mannose Epimerases (GME, GM35E)

GDP-D-mannose epimerases (GME), also known as GDP-mannose 3,5-epimerases (GM35E), are a fascinating class of enzymes that catalyze the conversion of GDP-D-mannose into its C-3' and C-5' epimers. nih.govwikipedia.org These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and play a pivotal role in the biosynthesis of L-galactose, L-gulose, and subsequently, vitamin C in plants. nih.govfrontiersin.org

Subsequently, the enzyme catalyzes the epimerization at C-5' to yield GDP-4-keto-L-gulose. acs.org This intermediate can then be reduced at C-4' to produce GDP-L-gulose. acs.org Alternatively, the GDP-4-keto-L-gulose can undergo a second epimerization at C-3' to form GDP-4-keto-L-galactose, which is then reduced to the final product, GDP-L-galactose. acs.orgnih.gov Recent findings have also identified GDP-D-altrose as a minor product, suggesting that the order of epimerization events can vary. wikipedia.org

The catalytic efficiency of GDP-D-mannose epimerases has been characterized for enzymes from various sources. The Michaelis constant (KM) for GDP-D-mannose and the turnover number (kcat) are key parameters that describe the enzyme's affinity for its substrate and its catalytic rate, respectively. For instance, the GME from Arabidopsis thaliana (AtGM35E) and Oryza sativa (OsGM35E) exhibit catalytic efficiencies (kcat/KM) of 9.1 s-1mM-1 and 4.26 s-1mM-1, respectively. mdpi.com A thermostable bacterial GME from Methylacidiphilum fumariolicum (MfGM35E) has a KM of 98 µM and a kcat of 0.2 s-1, resulting in a catalytic efficiency of 2.04 s-1mM-1. mdpi.com

Kinetic Parameters of GDP-D-mannose Epimerases
Enzyme SourceKM (µM)kcat (s-1)kcat/KM (s-1mM-1)Reference
Arabidopsis thaliana (AtGM35E)N/AN/A9.1 mdpi.com
Oryza sativa (OsGM35E)N/AN/A4.26 mdpi.com
Methylacidiphilum fumariolicum (MfGM35E)980.22.04 mdpi.com

The activity of GDP-D-mannose epimerases is influenced by environmental factors such as temperature and pH. The thermostable GME from Methylacidiphilum fumariolicum (MfGM35E) exhibits optimal activity at a temperature of 60°C and a pH range of 7.0-7.5. mdpi.com This enzyme retains over 60% of its maximal activity in a temperature range of 50 to 70°C. mdpi.com In contrast, plant-derived GMEs are generally less thermostable.

Optimal Conditions for GDP-D-mannose Epimerase Activity
Enzyme SourceOptimal Temperature (°C)Optimal pHReference
Methylacidiphilum fumariolicum (MfGM35E)607.0-7.5 mdpi.com

While both bacterial and eukaryotic GMEs catalyze the same fundamental reaction, there are notable differences between them. Eukaryotic GMEs, particularly those from plants, have been extensively studied due to their role in vitamin C biosynthesis. nih.gov They are often less stable and can be challenging to express heterologously. nih.govresearchgate.net In contrast, the recently characterized bacterial GME from Methylacidiphilum fumariolicum is thermostable, which could be advantageous for biotechnological applications. mdpi.comresearchgate.net The physiological role of GMEs in bacteria is thought to be involved in the biosynthesis of lipopolysaccharides (LPS) and potentially antibiotics. frontiersin.orgmdpi.com This contrasts with their established role in the vitamin C pathway in plants. frontiersin.org These differing physiological roles may be reflected in their kinetic properties and regulatory mechanisms. For example, the KM value of MfGM35E is in line with other bacterial enzymes involved in nucleotide sugar metabolism, such as GDP-mannose 4,6-dehydratase. mdpi.com

GDP-D-Mannose 4,6-Dehydratase (GMD)

GDP-D-mannose 4,6-dehydratase (GMD) is another key enzyme that utilizes GDP-D-mannose as a substrate. It belongs to the family of hydro-lyases and catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govwikipedia.org This reaction is the first committed step in the de novo biosynthesis of GDP-L-fucose, an essential nucleotide sugar involved in the fucosylation of glycans. wikipedia.orgacs.org Fucosylated glycans play critical roles in various biological processes, including cell signaling and immunity. wikipedia.org

The catalytic mechanism of GMD involves three main steps: oxidation, dehydration, and reduction. nih.govacs.org The reaction is initiated by the NADP+-dependent oxidation of the C-4' hydroxyl group of GDP-D-mannose to form a 4-keto intermediate. nih.gov This is followed by the dehydration of the sugar, involving the elimination of a water molecule from C-5' and C-6'. acs.org Finally, the intermediate is reduced by NADPH at C-6' to yield the product, GDP-4-keto-6-deoxy-D-mannose. nih.gov This product then serves as a precursor for the synthesis of various 6-deoxyhexoses. nih.gov The enzyme from Pseudomonas aeruginosa has been shown to exist as a tetramer, which may be the functionally relevant oligomeric state for many bacterial and eukaryotic GMDs. nih.gov

Enzymatic Conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose

The enzymatic conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose is a pivotal step in the biosynthesis of various deoxyhexoses. nih.gov This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD, EC 4.2.1.47). wikipedia.orgabcam.com GMD belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

The proposed catalytic mechanism for GMD is a three-step process:

Oxidation: The reaction begins with the transfer of a hydride from the C4 of the mannose moiety of GDP-D-mannose to the C4 of the NADP+ cofactor. An active site base facilitates this by deprotonating the O4 hydroxyl group, resulting in the formation of a GDP-4-ketomannose intermediate. nih.gov

Dehydration: This is followed by the elimination of a water molecule from C5 and C6, which creates a GDP-4-keto-5,6-ene intermediate. nih.gov A highly conserved glutamate (B1630785) residue has been shown to be important in this dehydration step. nih.gov

Reduction: In the final step, the C5-C6 double bond is reduced as the cofactor returns the hydride to the C6 position. This yields the final product, GDP-4-keto-6-deoxy-D-mannose. nih.gov

This conversion is the first and regulatory step in the de novo biosynthesis of GDP-L-fucose. nih.govresearchgate.net

Role of GMD in GDP-L-Fucose Biosynthesis Pathway

GDP-D-mannose 4,6-dehydratase (GMD) plays an essential, initiating role in the primary pathway for GDP-L-fucose synthesis, known as the de novo pathway. wikipedia.org This pathway is responsible for producing the majority of GDP-L-fucose in organisms. wikipedia.org The reaction catalyzed by GMD, the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, is the first of two enzymatic steps. researchgate.netnih.govdrugbank.com

The intermediate product, GDP-4-keto-6-deoxy-D-mannose, serves as a crucial branch point for the synthesis of several different deoxy sugars, including GDP-L-fucose and GDP-D-rhamnose. nih.gov Following its formation by GMD, this intermediate is acted upon by GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein in humans). researchgate.netoup.com This second enzyme catalyzes the final two steps (epimerization and reduction) to produce GDP-L-fucose. researchgate.netoup.com GDP-L-fucose is the nucleotide-activated form of L-fucose, which is indispensable for the fucosylation of glycans involved in critical cellular processes like cell signaling and immunity. wikipedia.org

Kinetic Characterization and Substrate Inhibition

The kinetic properties of GDP-D-mannose 4,6-dehydratase (GMD) have been investigated in various organisms. The enzyme exhibits a high affinity for its substrate, GDP-D-mannose. For instance, GMD purified from porcine thyroid has a Km value of 3.3 µM for GDP-D-mannose. nih.gov In the fungus Mortierella alpina, the recombinant GMD was found to have a Km of 0.77 mM. nih.gov

GMD activity is subject to regulation by feedback inhibition. The end-product of the pathway, GDP-L-fucose, acts as a competitive inhibitor, suggesting it binds to the same active site as the substrate, GDP-D-mannose. nih.govnih.gov This mechanism provides a means for controlling the biosynthesis of fucose. nih.gov Other guanine (B1146940) nucleotides and guanine nucleotide sugars have also been shown to inhibit the enzyme. nih.gov

Enzyme SourceSubstrateKm ValueInhibitor
Porcine ThyroidGDP-D-mannose3.3 µMGDP-L-fucose, Guanine nucleotides
Mortierella alpinaGDP-D-mannose0.77 mMNot specified
Escherichia coliGDP-D-mannoseNot specifiedGDP-L-fucose (competitive)

Oligomeric Assembly (e.g., Tetrameric and Homodimeric Structures)

GDP-D-mannose 4,6-dehydratase (GMD) is known to form multimeric structures. The enzyme from Escherichia coli is a homodimeric protein, where each monomer is composed of two domains. nih.gov Structural studies have revealed that each monomer in the homodimer is catalytically competent, capable of binding one cofactor and one substrate molecule. nih.gov

In other organisms, such as the bacterium Pseudomonas aeruginosa and the plant Arabidopsis thaliana, GMD exists as a tetramer. nih.gov In the tetrameric structure of P. aeruginosa GMD, the cofactor binding sites are positioned across the tetramer interface. This arrangement brings the adenosyl phosphate (B84403) parts of adjacent NADPH molecules into close proximity. A specific peptide segment from one monomer extends into the neighboring monomer, creating protein-protein interactions and hydrogen bonds with the adjacent cofactor. The conservation of residues involved in these tetrameric contacts across different species suggests that the tetramer is the preferred and functionally relevant oligomeric state for many bacterial and eukaryotic GMDs. nih.gov

Cofactor Requirements (e.g., NAD+)

The catalytic activity of GDP-D-mannose 4,6-dehydratase (GMD) is dependent on a nicotinamide (B372718) cofactor. wikipedia.org While there is some variation in the specific cofactor preference reported, NADP+ is frequently identified as the cofactor for the reaction that converts GDP-mannose. nih.govnih.gov The larger N-terminal domain of the GMD enzyme contains a classic Rossmann fold, which is the binding site for the NADP(H) cofactor. nih.gov The catalytic mechanism involves the transfer of a hydride from the substrate to the cofactor and back again. nih.gov Some bacterial GMDs are reported to require bound NAD+. wikipedia.orgcreative-enzymes.com

Dolichyl-Phosphate Alpha-D-Mannosyltransferase (DPM Synthase)

Dolichyl-phosphate alpha-D-mannosyltransferase, commonly known as dolichol phosphate mannose synthase (DPMS), is a glycosyltransferase (EC 2.4.1.83) that plays a fundamental role in glycoprotein (B1211001) synthesis. nih.govwikipedia.org This enzyme catalyzes the transfer of a mannose residue from GDP-D-mannose to dolichyl phosphate (Dol-P). nih.govwikipedia.org The products of this reversible reaction are dolichyl D-mannosyl phosphate (Dol-P-Man) and GDP. wikipedia.orgportlandpress.com Dol-P-Man is a crucial mannosyl donor for several glycosylation pathways, including N-glycosylation, O-mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govsemanticscholar.org

Mechanism of Mannose Transfer from GDP-D-mannose to Dolichyl Phosphate

The transfer of mannose from GDP-D-mannose to dolichyl phosphate is a key step in the synthesis of lipid-linked oligosaccharides. The reaction is catalyzed by DPM synthase, which is typically located in the endoplasmic reticulum. nih.govnih.gov

The mechanism involves the following key steps:

Substrate Binding: The enzyme binds its two substrates: the water-soluble nucleotide sugar GDP-D-mannose and the lipid-soluble dolichyl phosphate, which is embedded in the membrane. wikipedia.orgportlandpress.com

Mannosyl Transfer: DPM synthase facilitates the transfer of the mannosyl group from GDP-D-mannose to the phosphate group of dolichyl phosphate. nih.gov This reaction is dependent on the presence of divalent cations, such as Mn2+. nih.gov

Product Release: The enzyme releases the products, GDP and dolichyl D-mannosyl phosphate (Dol-P-Man). wikipedia.org The newly synthesized Dol-P-Man, also a lipid, remains in the endoplasmic reticulum membrane. nih.gov

Importance in Lipid-Linked Oligosaccharide Synthesis

Guanosine diphosphate D-mannose (GDP-D-mannose) is a critical nucleotide sugar that serves as a primary mannose donor in the biosynthesis of lipid-linked oligosaccharides (LLOs). This multi-step process, which occurs at the membrane of the endoplasmic reticulum (ER), is fundamental for the subsequent N-linked glycosylation of proteins. The assembly of the LLO precursor is a highly conserved pathway in eukaryotes, essential for protein folding, trafficking, and signaling. nih.govnih.gov

The synthesis of the LLO, specifically the precursor oligosaccharide Glc₃Man₉GlcNAc₂-PP-Dolichol, begins on the cytoplasmic face of the ER and is completed within the ER lumen. nih.govcdghub.com GDP-D-mannose plays a dual role in this pathway: it is the direct donor of the first five mannose residues and the precursor for the mannosyl donor used in the later stages of synthesis within the ER lumen.

Cytoplasmic Assembly of the LLO Core

The initial steps of LLO biosynthesis take place on the cytoplasmic side of the ER membrane. cdghub.com The process starts with the transfer of two N-acetylglucosamine (GlcNAc) residues to a lipid carrier, dolichol phosphate (Dol-P), forming Dol-PP-GlcNAc₂. Following this, a series of mannosyltransferases utilize GDP-D-mannose as the direct substrate to add five mannose residues in a specific branched structure. nih.govoup.com

The mannosyltransferases involved in this cytoplasmic phase include:

ALG1: Adds the first β-1,4-linked mannose residue. oup.com

ALG2: Transfers the next two mannose residues, creating the initial branching point with α-1,3 and α-1,6 linkages. oup.com

ALG11: Elongates the α-1,3 branch by adding two α-1,2 mannose units. oup.com

This sequence of reactions results in the formation of the intermediate lipid-linked oligosaccharide, Man₅GlcNAc₂-PP-Dolichol. nih.govoup.com This entire cytoplasmic assembly relies exclusively on GDP-D-mannose as the mannose source.

Lumenal Elongation via Dolichol-Phosphate-Mannose

Once the Man₅GlcNAc₂-PP-Dolichol intermediate is synthesized, it is translocated across the ER membrane into the lumen by a putative "flippase" enzyme. nih.govwikipedia.org The subsequent elongation of the oligosaccharide chain within the lumen requires a different mannosyl donor: dolichol-phosphate-mannose (Dol-P-Man). researchgate.netnih.gov

Dol-P-Man is itself synthesized on the cytoplasmic face of the ER from GDP-D-mannose and dolichol-phosphate (Dol-P). nih.govembopress.org This reaction is catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS). nih.govresearchgate.net The newly synthesized Dol-P-Man is then flipped into the ER lumen, where it provides the mannose residues for the remaining steps of LLO core assembly. nih.gov

Inside the lumen, mannosyltransferases ALG3, ALG9, and ALG12 add the final four mannose residues from Dol-P-Man to complete the Man₉GlcNAc₂-PP-Dolichol structure. nih.govoup.com This nine-mannose core is then further modified by the addition of three glucose residues, using dolichol-phosphate-glucose (Dol-P-Glc) as the donor, to form the final LLO precursor, Glc₃Man₉GlcNAc₂-PP-Dolichol. nih.govnih.gov This completed oligosaccharide is then transferred en bloc to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex, marking the central event of N-linked glycosylation. nih.gov

The central role of GDP-D-mannose is therefore undeniable, as it is the ultimate source for all nine mannose residues in the LLO precursor, highlighting its indispensable function in the biosynthesis of N-linked glycoproteins. reactome.orgpnas.org

Enzymes Utilizing GDP-D-mannose in LLO Synthesis

The following table summarizes the key enzymes that directly or indirectly utilize GDP-D-mannose for the synthesis of the lipid-linked oligosaccharide precursor.

EnzymeLocationSubstratesProductRole in LLO Synthesis
ALG1 Cytoplasmic face of ERGDP-D-mannose, Dol-PP-GlcNAc₂Dol-PP-GlcNAc₂Man₁Adds the 1st mannose residue oup.com
ALG2 Cytoplasmic face of ERGDP-D-mannose, Dol-PP-GlcNAc₂Man₁Dol-PP-GlcNAc₂Man₃Adds the 2nd and 3rd mannose residues oup.com
ALG11 Cytoplasmic face of ERGDP-D-mannose, Dol-PP-GlcNAc₂Man₃Dol-PP-GlcNAc₂Man₅Adds the 4th and 5th mannose residues oup.com
Dolichol-Phosphate Mannose Synthase (DPMS) Cytoplasmic face of ERGDP-D-mannose, Dolichol-PhosphateDolichol-Phosphate-Mannose (Dol-P-Man)Synthesizes the mannosyl donor for lumenal reactions nih.govresearchgate.net
ALG3, ALG9, ALG12 ER LumenDolichol-Phosphate-Mannose (Dol-P-Man), Dol-PP-GlcNAc₂Man₅Dol-PP-GlcNAc₂Man₉Add the final 4 mannose residues inside the ER lumen oup.com

Metabolic and Cellular Functions of Gdp D Mannose

Role of GDP-D-mannose in Protein Glycosylation

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a crucial post-translational modification that significantly impacts protein function and localization. GDP-D-mannose is a key donor of mannose residues in several major types of protein glycosylation. pnas.org

N-glycosylation involves the attachment of an oligosaccharide to the amide nitrogen of an asparagine residue. GDP-D-mannose is indispensable for the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for this process. glpbio.com The initial stages of LLO assembly occur on the cytoplasmic face of the endoplasmic reticulum (ER), while the final steps take place within the ER lumen. nih.gov

GDP-D-mannose serves as the direct precursor for the synthesis of dolichyl-phosphate mannose (Dol-P-Man), a high-energy mannosyl donor essential for glycosylation reactions within the endoplasmic reticulum. researchgate.netnih.gov This reaction occurs on the cytoplasmic face of the ER and is catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS). nih.govreactome.org The DPMS complex in humans consists of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3, which are required for stabilizing the complex and its enzymatic activity. nih.govnih.gov The synthesized Dol-P-Man is then translocated across the ER membrane to the luminal side, where it donates mannose residues for the elongation of the LLO precursor and for other glycosylation pathways. nih.gov

Table 1: Synthesis of Dolichyl-Phosphate Mannose

Substrate Co-substrate Enzyme Product Cellular Location

The assembly of the LLO precursor begins on the cytoplasmic side of the ER with the transfer of two N-acetylglucosamine (GlcNAc) residues and five mannose residues to a dolichyl pyrophosphate (Dol-PP) carrier. nih.gov The first five mannose residues are transferred directly from GDP-D-mannose by various mannosyltransferases to form the Man5GlcNAc2-PP-Dol intermediate. nih.govnih.govnih.gov

This intermediate is then flipped into the ER lumen. The subsequent elongation of the oligosaccharide chain to form Man9GlcNAc2-PP-Dol (and eventually the final Glc3Man9GlcNAc2-PP-Dol precursor) requires the addition of four more mannose residues. nih.gov These latter mannose residues are donated not by GDP-D-mannose directly, but by Dol-P-Man, which was synthesized from GDP-D-mannose on the cytoplasmic side and flipped into the lumen. nih.govnih.gov Therefore, GDP-D-mannose is the ultimate source of all nine mannose residues in the Man9GlcNAc2-PP-Dol precursor. nih.gov

Table 2: Mannose Donors in LLO Assembly

LLO Intermediate Mannose Donor Location of Mannose Addition
Man1-5GlcNAc2-PP-Dol GDP-D-mannose ER Cytoplasmic Face

In O-glycosylation, glycans are attached to the hydroxyl group of serine or threonine residues. A specific type of O-glycosylation, O-mannosylation, is critical for the function of certain proteins, particularly in fungi and animals. researchgate.net In this pathway, the initial mannose residue is transferred from Dol-P-Man to the protein in the ER. nih.govresearchgate.net Subsequent elongation of the O-linked mannose chain, however, utilizes GDP-D-mannose as the direct mannosyl donor in the Golgi apparatus. nih.govresearchgate.net Thus, GDP-D-mannose is crucial for both the initiation (via Dol-P-Man synthesis) and the elongation steps of O-mannosylation. researchgate.net

C-mannosylation is a rare form of glycosylation where a mannose residue is attached to the indole (B1671886) C2 carbon of a tryptophan residue. nih.gov This modification occurs within the ER and is dependent on the recognition of a specific W-x-x-W motif in the target protein. nih.gov The direct donor for C-mannosylation is Dol-P-Man. nih.govnih.gov Consequently, GDP-D-mannose is the essential precursor for this reaction, as it is required for the synthesis of the Dol-P-Man donor. researchgate.netnih.gov Studies in cells deficient in Dol-P-Man synthase activity have shown a significant reduction in C-mannosylation, confirming the pathway's reliance on the conversion of GDP-D-mannose to Dol-P-Man. nih.gov

Many eukaryotic cell-surface proteins are anchored to the plasma membrane via a GPI anchor. nih.gov The biosynthesis of the GPI anchor precursor occurs in the ER and involves the sequential addition of sugars to a phosphatidylinositol molecule. nih.gov The conserved core of the GPI anchor contains three mannose residues. nih.govfrontiersin.org All three of these mannose residues are transferred from Dol-P-Man by different GPI mannosyltransferases (PIG-M, PIG-V, and PIG-B). nih.govresearchgate.net As the sole precursor for Dol-P-Man synthesis, GDP-D-mannose is fundamental for the assembly of the GPI anchor core structure. researchgate.netnih.gov

N-Glycosylation Pathways

Involvement in Cell Wall Biosynthesis

Guanosine (B1672433) diphosphate (B83284) D-mannose (GDP-D-mannose) is a critical nucleotide sugar that serves as a primary donor of mannose for the biosynthesis of a wide array of glycoconjugates and polysaccharides essential for the structural integrity of cell walls in plants, fungi, and bacteria.

Plant Cell Wall Polysaccharide Synthesis

In the realm of botany, GDP-D-mannose is a key precursor in the synthesis of various components of the plant cell wall, including both pectic and hemicellulosic polysaccharides. researchgate.netpnas.org Its availability is crucial for normal plant growth and development.

Pectin (B1162225) Rhamnogalacturonan-II (RG-II): GDP-D-mannose is an indirect precursor for some of the unique monosaccharides that constitute the complex pectic polysaccharide Rhamnogalacturonan-II (RG-II). researchgate.netnih.gov For instance, L-galactose, a component of RG-II, is synthesized from GDP-D-mannose through the action of the enzyme GDP-D-mannose 3,5-epimerase. nih.gov RG-II is one of the most structurally complex polysaccharides in nature, composed of a backbone of α-1,4-linked galacturonic acid with four distinct side chains containing 12 different types of monosaccharides. nih.govwikipedia.org The structural integrity of RG-II, particularly its ability to form borate-cross-linked dimers, is vital for the proper structure and function of the plant cell wall. nih.govresearchgate.net Alterations in the synthesis of RG-II components derived from GDP-D-mannose can lead to significant growth defects in plants. nih.govresearchgate.net

Hemicelluloses (Glucomannans and Galactomannans): GDP-D-mannose is the direct donor of mannose residues for the synthesis of hemicellulosic polysaccharides such as glucomannans and galactomannans. pnas.orgmdpi.com These polymers play a significant role in the plant cell wall, with glucomannan (B13761562) being a major hemicellulose in the secondary cell walls of both gymnosperms and angiosperms. researchgate.net Galactomannans often function as storage polysaccharides, particularly in the endosperm of seeds. mdpi.com The synthesis of the glucomannan backbone is catalyzed by enzymes that can utilize both GDP-D-mannose and GDP-D-glucose. researchgate.net The ratio of mannose to glucose in the resulting polymer can be influenced by the relative concentrations of these two nucleotide sugar substrates. researchgate.net Studies on Arabidopsis mutants with impaired GDP-D-mannose synthesis have shown a drastic reduction in the mannose content of seed-coat mucilage, which is rich in galactoglucomannan. nih.govdntb.gov.ua

Plant Cell Wall PolysaccharideRole of GDP-D-mannoseKey Enzymes/IntermediatesSignificance
Pectin Rhamnogalacturonan-II (RG-II)Indirect precursor for L-galactose and L-fucose residuesGDP-D-mannose 3,5-epimerase, GDP-D-mannose 4,6-dehydrataseEssential for cell wall integrity and plant development
GlucomannansDirect donor of mannose residuesGlucomannan synthaseMajor structural component of secondary cell walls
GalactomannansDirect donor of mannose residuesMannan (B1593421) synthase, GalactosyltransferaseStructural role and carbohydrate storage in seeds
Table 1. Role of GDP-D-mannose in Plant Cell Wall Polysaccharide Synthesis.

Fungal Cell Wall Assembly

The fungal cell wall is a dynamic structure crucial for the organism's viability, and GDP-D-mannose is indispensable for the synthesis of its key mannosylated components. nih.gov

Mannoproteins: In fungi, particularly yeasts like Saccharomyces cerevisiae and pathogenic species such as Candida albicans, mannoproteins are major components of the cell wall. scialert.netasm.org These proteins are heavily glycosylated with mannose residues, forming a dense outer layer of the cell wall. GDP-D-mannose serves as the activated sugar donor for the extensive mannosylation of proteins that occurs within the lumen of the Golgi apparatus. scialert.netasm.org This process requires the transport of GDP-D-mannose from the cytoplasm, where it is synthesized, into the Golgi lumen by a specific GDP-mannose transporter. nih.govscialert.net This transporter is essential for the proper synthesis of both N-linked and O-linked mannan chains on proteins. nih.gov

Galactomannans: In filamentous fungi, such as Aspergillus fumigatus, galactomannan (B225805) is a significant cell wall polysaccharide. nih.govcncb.ac.cn This polymer consists of a mannan backbone with side chains of galactofuranose. nih.govcncb.ac.cn The biosynthesis of the mannan chain of galactomannan requires α-mannosyltransferases that utilize GDP-D-mannose as the sugar donor. mdpi.com Similar to mannoprotein synthesis, the production of galactomannan occurs in the Golgi lumen and is dependent on the import of cytosolic GDP-D-mannose. nih.govcncb.ac.cnmdpi.com Deletion of the GDP-mannose transporter in A. fumigatus leads to the absence of galactomannan, highlighting its critical role in the synthesis of this polysaccharide. nih.gov

Fungal Cell Wall ComponentRole of GDP-D-mannoseCellular Location of SynthesisKey Proteins Involved
MannoproteinsDirect donor of mannose for N- and O-linked glycansGolgi ApparatusGDP-mannose transporter, Mannosyltransferases
GalactomannansDirect donor of mannose for the mannan backboneGolgi ApparatusGDP-mannose transporter, α-mannosyltransferases
Table 2. Role of GDP-D-mannose in Fungal Cell Wall Assembly.

Bacterial Cell Envelope Polymer Biosynthesis

In bacteria, GDP-D-mannose is a precursor for various glycopolymers that are integral to the cell envelope, particularly in Gram-negative bacteria.

Lipopolysaccharides (LPS): GDP-D-mannose is a precursor for some of the sugar components found in the O-specific polysaccharide (O-antigen) chain of lipopolysaccharides. nih.gov The O-antigen is the outermost part of the LPS molecule and is a major determinant of the serological specificity of the bacterium. nih.gov For example, D-rhamnose, a common component of the O-antigen in bacteria like Pseudomonas aeruginosa, is synthesized from GDP-D-mannose. nih.gov

Polyprenol Phosphate (B84403) Mannose: GDP-D-mannose is the substrate for the synthesis of polyprenol phosphate mannose, a lipid-linked sugar donor. nih.gov This molecule is essential for the transfer of mannose residues across the cytoplasmic membrane to the periplasmic space, where they are incorporated into various cell envelope components. nih.gov In Streptomyces coelicolor, this pathway is crucial, and mutations in the genes for GDP-D-mannose synthesis lead to defects in the production of polyprenol phosphate mannose, resulting in increased susceptibility to antibiotics. nih.gov

Mannolipids and Phosphoinositol Mannosides (PIMs): In mycobacteria, including Mycobacterium tuberculosis, GDP-D-mannose is a vital precursor for the synthesis of mannosylated glycoconjugates such as lipomannan, lipoarabinomannan (LAM), and phosphatidyl-myo-inositol mannosides (PIMs). researchgate.net These molecules are key components of the mycobacterial cell envelope and are involved in cell wall integrity and interactions with the host immune system. The synthesis of these complex molecules relies on mannosyltransferases that utilize GDP-D-mannose or its derivative, polyprenol-monophosphoryl-mannose, as the mannose donor. researchgate.net

Precursor for Other Nucleotide Sugars

GDP-D-mannose sits (B43327) at a crucial metabolic branch point, serving as the starting material for the biosynthesis of other important nucleotide sugars, including GDP-L-fucose and GDP-D-rhamnose. nih.gov

GDP-L-Fucose Biosynthesis (De Novo Pathway)

The primary route for the synthesis of GDP-L-fucose in a wide range of organisms, from bacteria to mammals, is the de novo pathway, which starts from GDP-D-mannose. ebi.ac.ukflybase.orgplos.org This pathway involves a two-step enzymatic process that occurs in the cytosol. flybase.org

Step 1: The first reaction is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD). ebi.ac.ukplos.orgresearchgate.net This enzyme converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. ebi.ac.ukresearchgate.net

Step 2: The second step is carried out by GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER), also known as GDP-L-fucose synthase. ebi.ac.uknih.gov This bifunctional enzyme first epimerizes the intermediate at carbons 3 and 5 and then reduces the keto group at carbon 4 to produce the final product, GDP-L-fucose. researchgate.netnih.gov

GDP-L-fucose is the activated form of fucose used by fucosyltransferases for the fucosylation of proteins and lipids, a critical post-translational modification involved in many biological processes. flybase.org

GDP-D-Rhamnose Biosynthesis

Similar to GDP-L-fucose, GDP-D-rhamnose is also synthesized from GDP-D-mannose. D-rhamnose is a deoxy sugar found in the cell surface glycoconjugates of many pathogenic bacteria. nih.govresearchgate.net The biosynthetic pathway consists of two enzymatic steps:

Step 1: The first step is identical to that of GDP-L-fucose synthesis, where GDP-D-mannose 4,6-dehydratase (GMD) converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govresearchgate.net This intermediate serves as a common branch point for the synthesis of several deoxyhexoses. nih.gov

Step 2: The intermediate is then reduced by GDP-4-dehydro-D-rhamnose reductase (RMD), which specifically reduces the 4-keto group to a hydroxyl group, yielding GDP-D-rhamnose. nih.govresearchgate.netwikipedia.org

This pathway is essential for the production of the D-rhamnose units required for the assembly of bacterial lipopolysaccharides. nih.govresearchgate.net

Starting SubstrateIntermediate ProductFinal ProductEnzymes Involved
GDP-D-mannoseGDP-4-keto-6-deoxy-D-mannoseGDP-L-Fucose1. GDP-D-mannose 4,6-dehydratase (GMD) 2. GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER)
GDP-D-mannoseGDP-4-keto-6-deoxy-D-mannoseGDP-D-Rhamnose1. GDP-D-mannose 4,6-dehydratase (GMD) 2. GDP-4-dehydro-D-rhamnose reductase (RMD)
Table 3. Biosynthesis of Other Nucleotide Sugars from GDP-D-mannose.

GDP-Mannuronate Synthesis

Guanosine diphosphate D-mannose (GDP-D-mannose) is a critical precursor for the synthesis of guanosine diphosphate-mannuronate (GDP-mannuronate). This conversion is a key step in the biosynthetic pathway of alginate, an anionic polysaccharide with significant industrial and biological relevance. The synthesis of GDP-mannuronate from GDP-D-mannose is an irreversible oxidation reaction catalyzed by the enzyme GDP-mannose dehydrogenase (GMD). nih.govresearchgate.net

In organisms such as the bacterium Pseudomonas aeruginosa, GMD facilitates a double oxidation of the mannose moiety of GDP-D-mannose, transforming it into GDP-mannuronate. nih.gov This step is considered the commitment point for alginate biosynthesis. nih.govd-nb.info The process begins with the conversion of fructose-6-phosphate (B1210287) to intermediates that eventually yield GDP-D-mannose. nih.govresearchgate.net The subsequent action of GMD channels this precursor specifically toward the alginate synthesis pathway. nih.gov GDP-mannuronate is also an essential component for cell wall polysaccharides in certain bacteria and brown algae. researchgate.net

The enzymatic reaction catalyzed by GDP-mannose dehydrogenase is a critical control point in the production of alginate, a major virulence factor in mucoid strains of P. aeruginosa that contribute to antibiotic resistance. nih.govnih.gov

Contributions to Plant Physiological Processes

L-Ascorbic Acid (Vitamin C) Biosynthesis via the Smirnoff-Wheeler Pathway

GDP-D-mannose is a pivotal intermediate in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in higher plants, known as the Smirnoff-Wheeler pathway. oup.combrennerlab.netnih.govnih.govresearchgate.net This pathway begins with D-mannose-1-phosphate, which is converted to GDP-D-mannose by the enzyme GDP-mannose pyrophosphorylase, an enzyme encoded by the VTC1 locus in Arabidopsis thaliana. brennerlab.netnih.govpnas.org

A crucial subsequent step is the conversion of GDP-D-mannose to GDP-L-galactose. brennerlab.net This reaction is catalyzed by GDP-D-mannose 3',5'-epimerase (GME), an enzyme that is considered a central regulatory point at the intersection of ascorbate (B8700270) synthesis and the biosynthesis of cell wall polysaccharides. nih.govnih.govfrontiersin.orgacs.orgnih.gov GDP-L-galactose is then further metabolized through a series of enzymatic steps to ultimately yield L-ascorbic acid. brennerlab.net Genetic studies in plants like tomato and Arabidopsis have confirmed the essential role of GME; silencing this enzyme leads to reduced ascorbate levels and significant growth defects. nih.gov The Smirnoff-Wheeler pathway, therefore, highlights the indispensable role of GDP-D-mannose as a direct precursor to vitamin C, a vital antioxidant and enzyme cofactor in plants. brennerlab.netresearchgate.net

Roles in Plant Growth and Development

As a central sugar nucleotide, GDP-D-mannose is fundamental to multiple aspects of plant growth and development. Its primary roles are linked to its function as a precursor for the synthesis of essential structural and metabolic molecules. pnas.org

Protein Glycosylation : In all eukaryotes, including plants, GDP-D-mannose is the primary donor of mannose for the glycosylation of proteins. pnas.org This post-translational modification is crucial for the proper folding, stability, and function of many proteins involved in growth and developmental processes.

Reproductive Development : The proper metabolism of GDP-D-mannose is critical for plant reproduction. Research in Arabidopsis has shown that mutations in the GME enzyme affect pollen germination, pollen tube elongation, and the development of the male gametophyte. nih.gov This indicates that a steady supply of GDP-D-mannose and its derivatives is necessary for successful fertilization and seed production. oup.com

Deficiencies in the enzymes responsible for GDP-D-mannose synthesis, such as GDP-mannose pyrophosphorylase, result in severe growth defects, highlighting the compound's essential status in plant life. pnas.orgnih.gov

Implications for Stress Resistance and Secondary Metabolite Biosynthesis

The role of GDP-D-mannose in plant stress resistance is primarily mediated through its function as a precursor to L-ascorbic acid (vitamin C). researchgate.net Ascorbic acid is one of the most important antioxidants in plants, playing a critical role in detoxifying reactive oxygen species (ROS) that accumulate during biotic and abiotic stress conditions. By providing the substrate for the Smirnoff-Wheeler pathway, GDP-D-mannose is intrinsically linked to the plant's capacity to mitigate oxidative damage and enhance stress tolerance. frontiersin.orgnih.gov

Engineering the ascorbic acid biosynthetic pathway, which depends on the availability of GDP-D-mannose, has been suggested as a strategy to increase stress tolerance in plants. frontiersin.orgnih.gov Furthermore, ascorbic acid acts as a cofactor for various enzymes involved in the biosynthesis of other protective compounds and plant hormones, indirectly linking GDP-D-mannose metabolism to broader stress response networks.

While the direct role of GDP-D-mannose in the biosynthesis of a wide range of secondary metabolites is less characterized, its contribution to the synthesis of L-fucose is notable. GDP-D-mannose is converted to GDP-L-fucose, and fucosylated glycoconjugates can be involved in various plant defense and signaling mechanisms.

Participation in Broader Cellular Processes

Cell Signaling and Recognition

GDP-D-mannose is a cornerstone molecule for cellular processes that involve signaling and molecular recognition, primarily by serving as the activated donor of mannose for the synthesis of complex glycans. These glycans, attached to proteins and lipids, are displayed on the cell surface and play crucial roles in intercellular communication and interaction with the extracellular environment.

Glycoprotein (B1211001) and Glycolipid Synthesis : The mannosylation of proteins and lipids, a process entirely dependent on GDP-D-mannose, is fundamental for a variety of cellular functions, including cell-cell recognition and immune responses. nih.gov In mammals, for example, high-mannose oligosaccharides on the surface of pathogens are recognized by specific lectin receptors on immune cells, such as DC-SIGN on dendritic cells, initiating an immune response. nih.gov

Precursor to Other Sugar Nucleotides : GDP-D-mannose is the precursor for other activated sugars that are critical for cell signaling. In a multi-step enzymatic pathway, GDP-D-mannose is converted into GDP-L-fucose. nih.govresearchgate.netnih.govwikipedia.orgresearchgate.net The addition of fucose (fucosylation) to glycans creates specific epitopes that act as recognition signals in processes like inflammation and development.

Dolichol-Phosphate-Mannose Synthesis : In the endoplasmic reticulum, GDP-D-mannose reacts with dolichol phosphate to form dolichol-phosphate-mannose (DPM). reactome.orgnih.govnih.govresearchgate.net DPM is an essential mannosyl donor for several glycosylation pathways, including the assembly of N-glycan precursors, O-mannosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell membrane. nih.govresearchgate.net These modifications are vital for protein trafficking and cell surface presentation, which are key to signaling events.

The central role of GDP-D-mannose in these glycosylation pathways establishes it as a critical molecule for maintaining the integrity of cellular communication and recognition systems.

Cell Adhesion and Migration

The process of mannosylation, which relies on GDP-D-mannose, is integral to the function of proteins that mediate cell adhesion and migration. O-mannosylation, a specific type of glycosylation, has been shown to be crucial for the proper function of cadherins, a family of cell adhesion molecules. nih.govresearchgate.netpnas.org

Notably, E-cadherin, a key protein for cell-cell adhesion in embryonic development and tissue maintenance, is O-mannosylated. nih.govresearchgate.net This modification is essential for the formation and stability of adherens junctions, which are critical for tissue architecture. nih.govresearchgate.net Studies on mouse embryos have demonstrated that a deficiency in O-mannosylation leads to impaired blastomere adhesion and failure to progress from the morula to the blastocyst stage due to defects in cell-cell contact sites. nih.gov This highlights the fundamental role of GDP-D-mannose-derived glycosylation in developmental processes governed by cell adhesion.

Furthermore, the broader family of cadherins and other cell-adhesion molecules are also targets of O-mannosylation, suggesting a widespread importance of this modification in mediating cellular interactions. nih.govacs.org The proper glycosylation of these molecules is vital for maintaining tissue integrity and regulating cell movement. Disruptions in these processes are implicated in pathological conditions such as tumor invasion and metastasis. nih.govresearchgate.net

Adhesion MoleculeType of MannosylationFunctional ImpactReference
E-cadherinO-mannosylationEssential for adherens junction formation and cell-cell adhesion nih.govresearchgate.net
Cadherins (general)O-mannosylationAffects cell-cell adhesion and tissue morphogenesis nih.govpnas.org
PlexinsO-mannosylationImplicated in cellular adhesion and interaction acs.org

Protein Stability and Folding

GDP-D-mannose is a precursor for glycosylation events that are critical for ensuring the correct folding and stability of newly synthesized proteins in the endoplasmic reticulum (ER). Both N-linked and O-linked glycosylation, which utilize mannose derived from GDP-D-mannose, play a significant role in the quality control of proteins.

O-mannosylation has been identified as a key modification of unfolded proteins. oup.com This process can protect misfolded proteins from degradation and prevent their aggregation within the ER. oup.com For proteins that are terminally misfolded, O-mannosylation can mark them for disposal through the ER-associated degradation (ERAD) pathway. nih.govresearchgate.netnih.govsciety.orgbiorxiv.org In some cases, when O-mannosylation is insufficient, misfolded proteins may be rerouted for degradation in the vacuole. nih.gov The Pmt1p-Pmt2p complex, an O-mannosyltransferase, is particularly important in this process. researchgate.net

Glycosylation TypeRole in Protein HomeostasisKey Proteins InvolvedReference
O-mannosylationMarks misfolded proteins for ERAD, prevents protein aggregationPmt1p-Pmt2p complex, Gas1*p oup.comresearchgate.netnih.gov
C-mannosylationEnhances protein stability and promotes correct foldingThrombospondin type 1 repeats (TSRs) elifesciences.orgnih.gov

Immune Response and Inflammation

The mannose residues transferred from GDP-D-mannose onto proteins play a significant role in modulating the immune system. Mannosylated glycans on the surface of cells and pathogens are recognized by specific receptors on immune cells, thereby influencing immune responses and inflammation. nih.govresearchgate.net

Mannose-recognizing C-type lectin receptors (mrCLRs), such as the mannose receptor and DC-SIGN, are expressed on various immune cells and bind to mannosylated structures. nih.govresearchgate.net This interaction can trigger or modulate signaling pathways that control inflammation. For instance, the mannose receptor can influence Toll-like receptor (TLR) signaling, which is central to the innate immune response. nih.govnih.govmdpi.comyoutube.com

Furthermore, mannose itself has been shown to have immunoregulatory functions, capable of suppressing inflammation in various models of inflammatory diseases. nih.govnih.gov It can promote the differentiation of regulatory T cells (Treg cells), which are crucial for maintaining immune tolerance and preventing autoimmune reactions. manchester.ac.ukresearchgate.net D-mannose has been observed to suppress the activation of inflammatory macrophages and reduce the production of pro-inflammatory cytokines. nih.gov

Immune Cell/ReceptorEffect of Mannosylation/MannoseOutcomeReference
MacrophagesSuppression of activation by D-mannoseReduced production of pro-inflammatory cytokines nih.gov
T cellsPromotes differentiation of regulatory T cells (Tregs)Suppression of immunopathology manchester.ac.ukresearchgate.net
Dendritic Cells (DCs)Modulation of TLR4-AhR-IDO axis via Mannose ReceptorAffects T helper cell polarization nih.gov
Mannose Receptor (CD206)Binds mannosylated ligandsRegulation of immune cell activity frontiersin.orgspringermedizin.de

Maintenance of Cellular Homeostasis

In addition to its role in the ER, mannose has been shown to mitigate oxidative stress. nih.govfrontiersin.orgnih.gov Studies have demonstrated that D-mannose treatment can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. nih.govfrontiersin.orgnih.gov This protective effect against oxidative damage is crucial for cell survival and function.

In plants, GDP-D-mannose is a precursor for the synthesis of ascorbic acid (Vitamin C), a major antioxidant, further highlighting its role in managing oxidative stress. researchgate.net It is also a key component in the biosynthesis of the plant cell wall, which is essential for maintaining cellular integrity and protecting against environmental stresses. nih.gov

Cellular ProcessRole of GDP-D-mannose/MannosylationKey Molecules/Pathways InvolvedReference
ER HomeostasisComponent of the Unfolded Protein Response (UPR)Pmt1-Pmt2p complex uni-heidelberg.deresearchgate.net
Oxidative StressReduction of reactive oxygen species (ROS)Antioxidant enzymes nih.govfrontiersin.orgnih.gov
Plant Cell Wall BiosynthesisPrecursor for cell wall componentsGDP-D-mannose pyrophosphorylase nih.gov
Ascorbic Acid SynthesisPrecursor for Vitamin CGDP-D-mannose-3′,5′-epimerase nih.gov

Genetic and Molecular Biological Aspects

Identification and Characterization of Genes Encoding GDP-D-mannose Biosynthetic Enzymes

The biosynthesis of GDP-D-mannose is a fundamental process across a wide range of organisms, from bacteria to plants and fungi. This section details the identification and characterization of key genes encoding the enzymes responsible for this pathway in several model organisms.

VTC1 Locus in Arabidopsis thaliana (Encoding GDP-Mannose Pyrophosphorylase)

The VTC1 locus in the model plant Arabidopsis thaliana has been identified as encoding GDP-mannose pyrophosphorylase (GMPase), an enzyme that catalyzes a crucial step in the biosynthesis of ascorbic acid (Vitamin C). nih.govfrontiersin.org The identification of VTC1 was achieved through the screening of vitamin C-deficient mutants. frontiersin.org The vtc1 mutants exhibit significantly reduced levels of ascorbic acid, containing approximately 25% of the wild-type amount. nih.gov This biochemical defect is coupled with reduced activity of GDP-mannose pyrophosphorylase in plant extracts. nih.gov

Further molecular and genetic analyses confirmed that the VTC1 locus is responsible for encoding this enzyme. nih.gov Complementation studies, where a wild-type copy of the VTC1 gene was introduced into vtc1 mutant plants, successfully restored normal ascorbic acid levels. nih.gov The encoded enzyme, also known as mannose-1-P guanylyltransferase, catalyzes the conversion of D-mannose-1-phosphate and GTP into GDP-D-mannose and inorganic pyrophosphate. frontiersin.org

Beyond its role in vitamin C synthesis, GDP-D-mannose is a precursor for cell wall carbohydrate biosynthesis and protein glycosylation. nih.gov Consequently, mutations in VTC1 can lead to pleiotropic effects, including defects in cell wall formation and cytokinesis. frontiersin.org Structural studies of the VTC1 protein have revealed its dimeric and dodecameric arrangements and have provided insights into its interactions with GDP-D-mannose and inorganic pyrophosphate. frontiersin.org Recombinant VTC1 has been expressed, purified, and crystallized, allowing for detailed structural analysis. nih.gov

Table 1: Characteristics of the VTC1 Locus and its Encoded Protein in Arabidopsis thaliana

Feature Description Reference
Gene VTC1 (VITAMIN C DEFECTIVE 1) frontiersin.org
Organism Arabidopsis thaliana nih.gov
Encoded Enzyme GDP-mannose pyrophosphorylase (GMPase) / Mannose-1-P guanylyltransferase nih.govfrontiersin.org
Enzymatic Reaction D-mannose-1-phosphate + GTP ⇌ GDP-D-mannose + Pyrophosphate frontiersin.org
Mutant Phenotype Reduced ascorbic acid levels (~25% of wild-type) nih.gov

| Biological Roles | Ascorbic acid biosynthesis, cell wall formation, protein glycosylation, cytokinesis | nih.govfrontiersin.org |

SlGME1 and SlGME2 Genes in Tomato (Encoding GDP-D-Mannose Epimerase Isoforms)

In tomato (Solanum lycopersicum), the conversion of GDP-D-mannose to GDP-L-galactose is catalyzed by GDP-D-mannose epimerase (GME), an enzyme encoded by two distinct genes, SlGME1 and SlGME2. nih.govoup.com These isoforms are central to the major ascorbate (B8700270) biosynthesis pathway and also play roles in primary cell wall metabolism. nih.gov While both genes encode proteins with 376 amino acids that share 92% similarity, their expression patterns and specific functions exhibit notable differences. researchgate.net

Studies using RNA interference (RNAi) to silence each gene individually have revealed that both SlGME1 and SlGME2 can independently support normal ascorbate accumulation in leaves and fruits, suggesting a shared function in this aspect. nih.gov However, they appear to have distinct roles in cell wall biosynthesis that are tissue-dependent. nih.gov

Silencing of SlGME1 results in plants with small, poorly seeded fruits, a phenotype linked to alterations in pollen development and the pollination process. nih.gov In contrast, silencing SlGME2 leads to a delay in vegetative growth, while the fruits remain unaffected. nih.gov Furthermore, analysis of seeds and seedlings from SlGME2-silenced lines showed alterations in the dimerization state of the pectin (B1162225) rhamnogalacturonan-II (RG-II), which was not observed in the SlGME1-silenced lines. nih.gov

Expression analysis has shown that SlGME1 is consistently expressed across various tissues, whereas SlGME2 exhibits differential expression. researchgate.net These findings, coupled with the distinct phenotypes of the silenced lines, suggest a sub-functionalization of SlGME1 and SlGME2, with each being specialized for cell wall biosynthesis in specific tomato tissues. nih.gov

Table 2: Comparison of SlGME1 and SlGME2 in Tomato

Feature SlGME1 SlGME2 Reference
Encoded Enzyme GDP-D-mannose epimerase GDP-D-mannose epimerase nih.gov
Function in Ascorbate Biosynthesis Sufficient for normal ascorbate accumulation Sufficient for normal ascorbate accumulation nih.gov
Primary Role in Development Fruit and pollen development Vegetative growth nih.gov
Effect of Silencing Small, poorly seeded fruits Delayed vegetative growth nih.gov
Impact on Cell Wall Alterations in specific tissues Altered RG-II dimerization in seeds and seedlings nih.gov

| Expression Pattern | Constitutive expression in various tissues | Differential expression in different tissues | researchgate.net |

bceN Gene in Burkholderia cenocepacia (Encoding GDP-D-Mannose 4,6-Dehydratase)

The bceN gene in the bacterium Burkholderia cenocepacia encodes a GDP-D-mannose 4,6-dehydratase, an enzyme that plays a key role in the biosynthesis of the exopolysaccharide cepacian. nih.govnih.gov This polysaccharide is a major virulence factor for this opportunistic pathogen, which is known to cause serious infections in individuals with cystic fibrosis. nih.govwikipedia.org

The BceN protein catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govplos.org This product is an essential intermediate for the synthesis of GDP-D-rhamnose, one of the sugar residues that make up the cepacian repeating unit. nih.gov Biochemical analysis has shown that the active form of the BceN enzyme is a tetramer. nih.gov

Kinetic studies of the purified BceN protein have determined its enzymatic parameters. The Vmax and Km values were found to be 1.5 ± 0.2 µmol.min⁻¹.mg⁻¹ and 1024 ± 123 µM, respectively. nih.govplos.org The enzyme exhibits strong substrate inhibition, with an estimated Ki of 2913 ± 350 µM. nih.govplos.org

Functional analysis through the creation of a bceN mutant in Burkholderia multivorans, a species where bceN is the sole gene with predicted GDP-D-mannose 4,6-dehydratase activity, demonstrated that the mutant was unable to produce cepacian. nih.govplos.org This confirms that the BceN enzyme is required for cepacian biosynthesis. nih.govplos.org

Table 3: Characteristics of the bceN Gene and BceN Protein in Burkholderia cenocepacia

Feature Description Reference
Gene bceN nih.gov
Organism Burkholderia cenocepacia nih.gov
Encoded Enzyme GDP-D-mannose 4,6-dehydratase nih.gov
Enzymatic Reaction GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose plos.org
Active Form Tetramer nih.gov
Vmax 1.5 ± 0.2 µmol.min⁻¹.mg⁻¹ nih.govplos.org
Km 1024 ± 123 µM nih.govplos.org
Substrate Inhibition (Ki) 2913 ± 350 µM nih.govplos.org

| Biological Role | Biosynthesis of the exopolysaccharide cepacian | nih.gov |

rfbK and rfbM Genes in Salmonella enterica (Encoding Phosphomannomutase and GDP-D-Mannose Pyrophosphorylase)

In Salmonella enterica, the genes rfbK and rfbM are part of the rfb gene cluster, which is responsible for the biosynthesis of the O-antigen component of lipopolysaccharide. oup.comnih.gov The rfbK gene encodes phosphomannomutase, and the rfbM gene encodes GDP-D-mannose pyrophosphorylase. oup.comnih.gov

These enzymes were overexpressed in E. coli for characterization. oup.com The recombinant phosphomannomutase and GDP-D-mannose pyrophosphorylase showed specific activities of 0.1 U/mg and 0.3-0.6 U/mg, respectively, in crude extracts. oup.comoup.com After partial purification, the specific activities increased to 0.26 U/mg and 2.75 U/mg, respectively. oup.comnih.gov

Kinetic characterization of the homodimeric GDP-D-mannose pyrophosphorylase (encoded by rfbM) revealed a Km for GTP of 0.2 mM and for mannose-1-P of 0.01 mM. oup.comoup.com The enzyme also exhibited substrate surplus inhibition with constants (Kis) of 10.9 mM for GTP and 0.7 mM for mannose-1-P. nih.govoup.com The product, GDP-α-D-mannose, was found to be a competitive inhibitor with respect to GTP (Ki of 14.7 µM) and an uncompetitive inhibitor with respect to mannose-1-P (Ki of 115 µM). oup.comnih.gov

Studies on the genetic variation of the rfb gene clusters across different Salmonella enterica serogroups have shown that the mannose pathway genes, including rfbK and rfbM, are less conserved compared to other genes in the cluster, such as those for rhamnose biosynthesis. nih.gov

Table 4: Kinetic Parameters of GDP-D-Mannose Pyrophosphorylase (rfbM) from Salmonella enterica

Substrate/Inhibitor Kinetic Parameter Value Reference
GTP Km 0.2 mM oup.comoup.com
Mannose-1-P Km 0.01 mM oup.comoup.com
GTP Kis (Substrate Inhibition) 10.9 mM nih.govoup.com
Mannose-1-P Kis (Substrate Inhibition) 0.7 mM nih.govoup.com
GDP-α-D-mannose Ki (Competitive vs. GTP) 14.7 µM oup.comnih.gov

ppm1, manC, and manB Genes in Streptomyces coelicolor

In the antibiotic-producing bacterium Streptomyces coelicolor, the biosynthesis of GDP-D-mannose is a critical pathway for the formation of cell envelope polymers, including glycoproteins and glycolipids. nih.gov Key genes in this pathway include manB, encoding phosphomannomutase (PMM), which converts mannose-6-phosphate (B13060355) to mannose-1-phosphate; manC, encoding GDP-mannose pyrophosphorylase (GMP), which synthesizes GDP-mannose from GTP and mannose-1-phosphate; and ppm1, encoding polyprenol phosphate (B84403) mannose synthase, which uses GDP-mannose as a substrate. nih.govnih.govmicrobiologyresearch.org

Mutations in these genes lead to significant phenotypic changes. Strains with mutations in ppm1 are resistant to the phage φC31 and show increased susceptibility to antibiotics that target cell wall biogenesis. nih.gov Similarly, mutations in the upstream genes manB and reduced activity of ManC also confer phage resistance and antibiotic hypersusceptibility, resembling the ppm1 mutant phenotype. nih.govmicrobiologyresearch.org

However, there are differences in the severity of the phenotypes. While ppm1 mutants have a small colony phenotype, mutants in sco3028 (encoding PMM) exhibit an extremely small colony phenotype, indicating a more severe growth defect. nih.govmicrobiologyresearch.org Attempts to completely knock out the GMP activity encoded by sco3039 and sco4238 (manC genes) have been unsuccessful, suggesting that GMP is essential for the growth of S. coelicolor. nih.govmicrobiologyresearch.org This indicates that GDP-mannose is a crucial metabolic branch point that may supply other essential nucleotide sugar donors. nih.govmicrobiologyresearch.org

Table 5: Phenotypes of Mutants in the GDP-D-Mannose Biosynthesis Pathway of Streptomyces coelicolor

Gene Encoded Enzyme Mutant Phenotype Reference
ppm1 Polyprenol phosphate mannose synthase φC31 resistance, antibiotic hypersusceptibility, small colony size nih.gov
manB (sco3028) Phosphomannomutase (PMM) φC31 resistance, antibiotic hypersusceptibility, extremely small colony size nih.govmicrobiologyresearch.org

SsMPG1 and SsMPG2 in Sclerotinia sclerotiorum (Encoding GDP-Mannose-1-Phosphate Guanylyltransferase)

The necrotrophic fungal pathogen Sclerotinia sclerotiorum, which causes white mold disease in a wide range of crops, possesses two genes, SsMPG1 and SsMPG2, that encode GDP-mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase, GMPP). plos.orgnih.govnih.gov This enzyme catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP. nih.gov GDP-mannose is a vital precursor for protein glycosylation and the synthesis of cell wall components. plos.orgnih.gov

Research has shown that SsMPG2 interacts with SsMPG1, and both are essential for the normal development and virulence of the fungus. nih.govfigshare.com Mutants in Ssmpg2 exhibit abnormal sclerotia and compound appressoria, which are specialized infection structures. nih.gov These mutants also show defective cell wall integrity and attenuated virulence. nih.gov Knocking out SsMPG2 leads to a reduction in GMPP activity and affects protein glycosylation. nih.gov

Downstream of the SsMPG1-SsMPG2 complex, an O-mannosyltransferase encoded by SsPMT4 has also been shown to be critical for compound appressoria formation and virulence. nih.gov The importance of MPG2 for virulence has been demonstrated in other fungal pathogens as well, including Botrytis cinerea, Magnaporthe oryzae, and Fusarium graminearum. nih.gov Furthermore, expressing hairpin RNAs targeting SsMPG1 and SsMPG2 in host plants has been shown to significantly reduce disease symptoms, highlighting these genes as potential targets for disease control. nih.gov

Table 6: Roles of SsMPG1 and SsMPG2 in Sclerotinia sclerotiorum

Feature Description Reference
Genes SsMPG1, SsMPG2 plos.org
Organism Sclerotinia sclerotiorum plos.org
Encoded Enzyme GDP-mannose-1-phosphate guanylyltransferase (GMPP) plos.org
Interaction SsMPG2 interacts with SsMPG1 nih.gov
Biological Roles GDP-mannose synthesis, hyphal growth, compound appressoria formation, cell wall integrity, virulence plos.orgnih.gov
Ssmpg2 Mutant Phenotype Abnormal sclerotia and compound appressoria, defective cell wall integrity, attenuated virulence nih.gov

| SsMPG1 Function | Essential for the fungus | nih.gov |

Mutational Analysis and Phenotypic Consequences of Altered GDP-D-mannose Metabolism

Attenuated Virulence in Pathogenic Organisms

The biosynthesis of GDP-D-mannose is a critical pathway for the virulence of numerous pathogenic organisms, including protozoa, fungi, and bacteria. The disruption of enzymes involved in this pathway often leads to a significant reduction or complete loss of infectivity. This is because GDP-D-mannose is the essential donor for the mannosylation of various cell surface molecules, such as glycoproteins and glycolipids, which are crucial for host-pathogen interactions, immune evasion, and structural integrity.

In the protozoan parasite Leishmania mexicana, the enzyme GDP-mannose pyrophosphorylase (GDPMP) is essential for the formation of GDP-mannose. nih.gov Gene deletion mutants of L. mexicana lacking the GDPMP gene are unable to synthesize mannose-containing glycoconjugates, including lipophosphoglycan and glycosylphosphatidylinositol (GPI) protein anchors. nih.govnih.gov While these mutants remain viable in culture, they completely lose their ability to infect macrophages and mice, establishing GDPMP as a key virulence factor. nih.govnih.gov The restoration of the gene restores virulence, demonstrating that the GDP-mannose biosynthesis pathway is a critical virulence pathway for this human pathogen. nih.govembopress.org

Similarly, in the pathogenic fungus Sclerotinia sclerotiorum, a major agricultural pathogen, enzymes in the GDP-D-mannose pathway are vital for its virulence. nih.gov The GDP-mannose pyrophosphorylase (GMPP) SsMPG2 was identified as a key factor. nih.gov Mutants with a defective Ssmpg2 gene showed reduced virulence, abnormal development of infection structures (compound appressoria), and defective cell wall integrity. nih.gov SsMPG2 interacts with another protein, SsMPG1, and both are involved in GDP-mannose synthesis. The disruption of this pathway affects the glycosylation of proteins and the formation of a functional cell wall, which in turn attenuates the fungus's ability to infect its host plants. nih.gov This highlights the general importance of this pathway in fungal virulence. nih.gov

In bacteria, components of mannose metabolism can also be linked to virulence. For instance, in the plant pathogen Xanthomonas campestris, UDP-glucose dehydrogenase, which is related to nucleotide-sugar metabolism, is required for virulence. ebi.ac.uk The bacterial pathogen Edwardsiella piscicida senses host mannose to coordinate its virulence program, suggesting that the pathways utilizing mannose are linked to the activation of virulence factors. nih.gov

Table 1: Effect of GDP-D-Mannose Pathway Gene Disruption on Pathogen Virulence

Pathogen Gene/Enzyme Disrupted Function of Gene Product Observed Effect on Virulence
Leishmania mexicana GDPMP GDP-mannose pyrophosphorylase Complete loss of ability to infect macrophages and mice. nih.govnih.gov
Sclerotinia sclerotiorum SsMPG2 GDP-mannose pyrophosphorylase Attenuated virulence, defective cell wall integrity, and abnormal infection structures. nih.gov
Cryptococcus neoformans Gmt1 and Gmt2 GDP-mannose transporters Double mutants are avirulent in mouse models of cryptococcosis. wustl.edu

Impaired Protein Glycosylation Patterns

GDP-D-mannose is a crucial precursor for the synthesis of glycan moieties of glycoproteins and glycolipids. uniprot.orggenecards.org Consequently, genetic defects in the enzymes responsible for its synthesis lead to impaired protein glycosylation, a hallmark of a group of human genetic disorders known as Congenital Disorders of Glycosylation (CDG). nih.govspandidos-publications.com These disorders are characterized by defects in the synthesis of N-linked oligosaccharides. nih.gov

CDG-Ia, one of the most common types, is caused by mutations in the PMM2 gene, which encodes phosphomannomutase 2. spandidos-publications.comresearchgate.net This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a direct precursor for GDP-D-mannose. researchgate.netpathbank.org PMM2 deficiency leads to significantly reduced levels of cellular GDP-D-mannose. nih.govresearchgate.net For example, normal fibroblasts have been found to contain an average of 23.5 pmol of GDP-Man/10^6 cells, whereas fibroblasts from patients with PMM deficiency had only 2.3–2.7 pmol/10^6 cells. oup.com This scarcity of GDP-D-mannose results in the incomplete synthesis of the lipid-linked oligosaccharide precursor required for N-glycosylation in the endoplasmic reticulum, leading to hypoglycosylation of a wide range of proteins. spandidos-publications.comnih.gov

Another related disorder, CDG-Ib, results from a deficiency in phosphomannose isomerase (PMI), which converts fructose-6-phosphate (B1210287) to mannose-6-phosphate. oup.com This also results in lowered cellular GDP-D-mannose levels, which can be corrected by mannose supplementation. nih.gov In PMI-deficient fibroblasts, GDP-Man levels were observed to be as low as 4.6 pmol/10^6 cells, less than 20% of normal levels. oup.com

Mutations in the GMPPB gene, which encodes the catalytic subunit of the mannose-1-phosphate guanylyltransferase complex that produces GDP-mannose, are associated with a range of neuromuscular disorders. genecards.orgfrontiersin.org These disorders, known as muscular dystrophy-dystroglycanopathies, are also a consequence of impaired glycosylation, specifically the O-mannosylation of α-dystroglycan. nih.gov While some reports suggest N-glycosylation is not affected, the deficiency in GDP-mannose impairs other glycosylation pathways critical for muscle and nerve function. nih.gov

Table 2: Impact of Enzyme Deficiencies on Cellular GDP-D-mannose Levels and Glycosylation

Condition/Disorder Deficient Enzyme Cellular GDP-Man Level (Compared to Normal) Consequence on Glycosylation
CDG-Ia Phosphomannomutase 2 (PMM2) ~10% of normal levels in fibroblasts. oup.com Hypoglycosylation of newly synthesized proteins due to incomplete lipid-linked oligosaccharide precursors. spandidos-publications.com
CDG-Ib Phosphomannose Isomerase (PMI) <20% of normal levels in fibroblasts. oup.com Partially corrected synthesis of mannosylphosphoryldolichol and subsequent N-glycosylation intermediates. nih.gov
GMPPB Deficiency GDP-Mannose Pyrophosphorylase B (GMPPB) Reduced enzymatic activity up to 90%. frontiersin.org Impaired O-mannosylation of proteins like α-dystroglycan, leading to muscular dystrophy. nih.gov

Gene Expression Profiling and Transcriptomic Analysis Related to GDP-D-mannose Pathways

The study of gene expression provides valuable insights into the regulation and importance of the GDP-D-mannose biosynthesis pathway in various biological processes, such as cell wall formation and stress resistance in plants. nih.gov Genome-wide identification and expression analysis of the genes encoding GDP-D-mannose pyrophosphorylase (GMP), a key enzyme in the pathway, have been conducted in species like the forest tree Corymbia citriodora. nih.govfrontiersin.org

In C. citriodora, eight CcGMP genes were identified through a whole-genome sequence analysis. nih.gov These genes encode proteins with varying lengths, molecular weights, and other physicochemical properties. The predicted subcellular localization for most of these CcGMP proteins is the cytoplasm, which is consistent with the cytosolic location of GDP-D-mannose synthesis. nih.govfrontiersin.org

**Table 3: Characteristics of GDP-D-mannose Pyrophosphorylase (CcGMP) Gene Family in *Corymbia citriodora***

Gene ID Protein Length (AA) Molecular Weight (kDa) Isoelectric Point (pI) Predicted Subcellular Localization
CcGMP1 362 40.15 6.03 Cytoplasm
CcGMP2 480 54.21 6.13 Cytoplasm
CcGMP3 257 28.31 8.56 Chloroplast / Cytoplasm
CcGMP4 480 54.23 5.96 Cytoplasm
CcGMP5 361 40.40 6.27 Cytoplasm
CcGMP6 726 81.62 4.30 Chloroplast / Cytoplasm
CcGMP7 362 40.35 5.89 Cytoplasm
CcGMP8 362 40.24 6.13 Cytoplasm

Data adapted from a genome-wide analysis of Corymbia citriodora. nih.govfrontiersin.org

Protein-Protein Interactions in GDP-D-mannose Metabolism

The enzymes involved in GDP-D-mannose metabolism often form complexes, and these protein-protein interactions are crucial for regulating enzyme activity and ensuring metabolic homeostasis.

GMPPA-GMPPB Complex: In humans, the synthesis of GDP-D-mannose from mannose-1-phosphate and GTP is catalyzed by a complex of two proteins: GDP-mannose pyrophosphorylase A (GMPPA) and GDP-mannose pyrophosphorylase B (GMPPB). uniprot.orggenecards.org GMPPB is the catalytic subunit, possessing the mannose-1-phosphate guanylyltransferase activity. uniprot.orggenecards.org GMPPA, which is catalytically inactive, functions as a regulatory subunit. uniprot.orgnih.gov The two proteins directly interact to form a heterocomplex. genecards.orgnih.gov This interaction serves to modulate the enzyme's function through allosteric feedback inhibition. uniprot.org Specifically, GMPPA binds to GMPPB and reduces its catalytic activity. uniprot.org This inhibition is dependent on the concentration of the product, GDP-D-mannose, which binds to GMPPA. nih.gov This mechanism allows the cell to maintain appropriate levels of GDP-D-mannose, as high levels of the product will bind to GMPPA, enhancing its inhibition of GMPPB and thus downregulating its own synthesis. uniprot.orgnih.gov Disruption of this interaction, for instance through mutations in GMPPA, can lead to increased GDP-mannose levels and subsequent hyperglycosylation of proteins, causing neuromuscular disorders. nih.gov

SsMPG1-SsMPG2 Interaction: In the phytopathogenic fungus Sclerotinia sclerotiorum, a similar protein-protein interaction is essential for GDP-D-mannose synthesis and virulence. nih.gov The proteins SsMPG1 and SsMPG2, both GDP-mannose pyrophosphorylases, interact with each other to form a functional complex. nih.gov This interaction has been confirmed using methods such as the yeast two-hybrid (Y2H) system and split-luciferase complementation assays. nih.gov Both proteins are required for proper glycosylation and are jointly involved in the synthesis of GDP-D-mannose. nih.gov The disruption of this complex impairs fungal development, cell wall integrity, and ultimately, the ability of the fungus to cause disease, making these interacting proteins potential targets for controlling this plant pathogen. nih.gov

Table 4: Key Protein-Protein Interactions in GDP-D-mannose Metabolism

Interacting Proteins Organism Function of the Complex Key Findings
GMPPA - GMPPB Homo sapiens Catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP. uniprot.orggenecards.org GMPPB is the catalytic subunit; GMPPA is a regulatory subunit that mediates allosteric feedback inhibition by binding GDP-D-mannose. uniprot.orgnih.gov
SsMPG1 - SsMPG2 Sclerotinia sclerotiorum Jointly involved in the synthesis of GDP-D-mannose. nih.gov The interaction is essential for fungal development, cell wall integrity, protein glycosylation, and virulence. nih.gov
MUR1 - AtFX/GER1 Arabidopsis thaliana Synthesis of GDP-fucose from GDP-D-mannose. Interaction is required to maintain the MUR1 (GDP-mannose-4,6-dehydratase) protein in an active and stable form. oup.com

Advanced Research Methodologies and Analytical Approaches

Enzymatic Assays for GDP-D-mannose Related Enzymes

Characterizing the enzymes that produce or consume GDP-D-mannose is fundamental to understanding its biological roles. Enzymatic assays provide quantitative data on reaction rates, substrate specificity, and inhibition, offering insights into enzyme mechanisms and regulation.

Spectrophotometric assays are a cornerstone of enzymology, enabling the continuous monitoring of enzymatic reactions by measuring changes in light absorbance. For GDP-D-mannose-related enzymes, these assays are often designed as coupled-enzyme systems, where the product of the primary reaction is used as a substrate in one or more subsequent reactions that result in a chromogenic or fluorescent output.

A common approach for assaying GDP-mannose pyrophosphorylase (GMPP), which synthesizes GDP-D-mannose from Mannose-1-Phosphate (Man-1-P) and Guanosine (B1672433) triphosphate (GTP), involves detecting the pyrophosphate (PPi) by-product. nih.gov This can be achieved by coupling the pyrophosphatase-catalyzed conversion of PPi into inorganic phosphate (B84403), which is then quantified colorimetrically. asm.org Another method involves a three-enzyme coupling system that ultimately measures the formation of NADPH, which can be monitored by the increase in absorbance at 340 nm. asm.org

Similarly, the activity of GDP-mannose dehydrogenase (GMD), which oxidizes GDP-D-mannose, can be monitored by the production of NADH, often measured via fluorescence. nih.gov Assays can also be designed to measure the formation of GDP. For instance, the GDP produced by GDP-mannose mannosyl hydrolase can be quantified in a coupled assay using pyruvate kinase and lactate dehydrogenase, which links GDP formation to the oxidation of NADPH, detectable at 340 nm. acs.org These methods provide robust and sensitive means to determine the kinetic parameters of these crucial enzymes.

Table 1: Examples of Spectrophotometric Assays for GDP-D-mannose Related Enzymes

EnzymeMeasured Product/SubstrateCoupling EnzymesDetection MethodWavelength
GDP-mannose pyrophosphorylase (GMPP)Pyrophosphate (PPi)PyrophosphataseColorimetric (inorganic phosphate)650 nm asm.org
GDP-mannose pyrophosphorylase (GMPP)NADPHMultipleSpectrophotometry340 nm asm.org
GDP-mannose mannosyl hydrolaseGDPPyruvate kinase, Lactate dehydrogenaseSpectrophotometry (NADPH depletion)340 nm acs.org
GDP-mannose dehydrogenase (GMD)NADHNoneFluorescenceEx: 355 nm, Em: 460 nm nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural and dynamic information about molecules in solution. uni-muenchen.de In the context of GDP-D-mannose enzymology, NMR is used to study enzyme-substrate interactions, characterize catalytic mechanisms, and measure kinetic parameters. nih.govnih.gov

One- and two-dimensional NMR studies, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, allow for the monitoring of chemical shift perturbations in isotopically labeled enzymes upon ligand binding. acs.org This approach has been used to determine the dissociation constants (K_S) of GDP-D-mannose and its product, GDP, from enzymes like GDP-mannose mannosyl hydrolase (GDPMH). acs.org For example, ¹H-¹⁵N HSQC NMR titration experiments have measured the K_S of GDP-mannose from GDPMH to be approximately 4.0 ± 0.5 mM in the absence of metal ions. acs.org

Furthermore, NMR can elucidate the roles of specific amino acid residues in catalysis. By monitoring the chemical shifts of imidazole resonances of histidine residues at different pH values, researchers can determine their protonation states and pK_a values. This was critical in identifying His-124 as the general base catalyst in the GDPMH reaction mechanism. nih.govnih.gov Real-time NMR can also follow the dynamics of substrate conversion, bridging the gap between static enzyme structures and their function. uni-muenchen.de

Genetic Manipulation Techniques

Altering the expression of genes involved in the GDP-D-mannose metabolic pathway is a direct approach to understanding its physiological importance. Techniques such as gene silencing, knockouts, and complementation reveal the consequences of disrupting this pathway on cellular integrity, growth, and development.

RNA interference (RNAi) is a mechanism of post-transcriptional gene silencing where small RNA molecules, such as small interfering RNAs (siRNAs), trigger the degradation of a specific target messenger RNA (mRNA). mdpi.com This technique allows for the targeted knockdown of gene expression to study the resulting phenotype.

In plants, silencing the gene for GDP-D-mannose 3,5-epimerase (GME) in tomato via RNAi resulted in a significant decrease in the terminal L-galactose content of the pectic polysaccharide rhamnogalacturonan II. nih.gov This biochemical change was associated with growth defects, including a dwarf phenotype, highlighting the crucial role of GDP-D-mannose derivatives in cell wall structure and normal plant development. nih.gov

In the context of human disease, silencing GDP-mannose pyrophosphorylase B (GMPPB) in glioblastoma (GBM) cell lines has been shown to inhibit cell proliferation, migration, and invasion. mdpi.com Transcriptome analysis following GMPPB knockdown revealed changes in pathways related to cell adhesion and Hippo signaling, linking GDP-D-mannose synthesis to cancer progression. mdpi.com

While RNAi reduces gene expression, targeted gene knockouts or deletions result in the complete loss of gene function, providing definitive evidence of a gene's essentiality. In the protozoan parasite Leishmania mexicana, a knockout of the gene encoding GDP-mannose pyrophosphorylase (GDP-MP) led to severe defects, including abnormal morphology, retarded growth, and the inability of the parasite to survive within host macrophages. mdpi.com These findings establish that GDP-MP is essential for the parasite's viability and virulence. mdpi.com

In the pathogenic fungus Aspergillus fumigatus, the gene for GDP-mannose pyrophosphorylase (Afsrb1) was found to be essential for viability. nih.gov A conditional inactivation mutant, where the native promoter was replaced with an inducible one, demonstrated that repression of Afsrb1 expression caused hyphal lysis, defective cell walls, and impaired polarity, ultimately leading to cell death. nih.gov Similarly, deletion of the SsMPG2 gene, a GDP-mannose pyrophosphorylase, in the plant pathogen Sclerotinia sclerotiorum resulted in defective cell wall integrity and reduced virulence. nih.gov

Genetic complementation is a classic technique used to confirm that a specific gene is responsible for a particular phenotype. In this approach, a functional copy of a gene is introduced into a mutant organism that lacks that gene, with the goal of restoring the wild-type phenotype.

This method has been instrumental in functionally characterizing genes in the GDP-D-mannose biosynthesis pathway of Coxiella burnetii. semanticscholar.org For example, a C. burnetii gene (CBU0671) suspected of encoding a GDP-mannose pyrophosphorylase was introduced into an Escherichia coli mutant strain that lacked this enzyme and was unable to produce a capsule. The C. burnetii gene restored capsule biosynthesis in the E. coli mutant, confirming its function as a GDP-mannose pyrophosphorylase. plos.org Similarly, overexpressing a wild-type copy of GMPPB in fibroblast cells from a patient with muscular dystrophy partially restored the glycosylation of α-dystroglycan, linking the mutation to the disease phenotype. nih.gov In a more complex application known as "genetic metabolite complementation," expressing enzymes for a de novo pathway to GDP-fucose in Leishmania allowed for the successful knockout of otherwise essential genes in the fucose salvage pathway, proving that the end-product, GDP-fucose, is essential for the parasite's viability. nih.gov

Table 2: Summary of Genetic Manipulation Studies in the GDP-D-mannose Pathway

OrganismGene ManipulatedTechniqueKey FindingReference
Tomato (Solanum lycopersicum)GDP-d-mannose 3,5-epimerase (GME)RNAi SilencingGrowth defects and altered cell wall polysaccharide structure. nih.gov
Human Glioblastoma CellsGDP-mannose pyrophosphorylase B (GMPPB)RNAi SilencingInhibited proliferation and invasion. mdpi.com
Leishmania mexicanaGDP-mannose pyrophosphorylase (GDP-MP)Gene KnockoutEssential for parasite viability, morphology, and virulence. mdpi.com
Aspergillus fumigatusGDP-mannose pyrophosphorylase (Afsrb1)Conditional KnockoutEssential for viability, cell wall integrity, and morphogenesis. nih.gov
Coxiella burnetiiGDP-mannose pyrophosphorylase (CBU0671)Genetic ComplementationRestored capsule production in an E. coli mutant, confirming enzyme function. plos.org
Leishmania majorA/FKPs (salvage pathway)Genetic Metabolite ComplementationShowed that the downstream product, GDP-fucose, is essential for viability. nih.gov

Mutagenesis Screening for Phenotypic Variations

Mutagenesis screening is a powerful forward genetics approach to identify genes involved in specific biological processes by observing the phenotypic changes that result from induced mutations. In the context of GDP-D-mannose synthesis, this technique has been instrumental in elucidating the functional roles of enzymes in the pathway and understanding its importance for cellular integrity and survival.

A notable application of this methodology is seen in the study of Streptomyces coelicolor. Researchers have demonstrated that disrupting the GDP-D-mannose synthesis pathway leads to distinct and significant phenotypic changes. nih.gov Mutations in genes encoding enzymes upstream of polyprenol phosphate mannose synthase, such as phosphomannomutase (PMM) and GDP-mannose pyrophosphorylase (GMP), result in phenotypes characterized by resistance to phage φC31 and a pronounced increase in susceptibility to antibiotics that target cell wall biogenesis. nih.govsemanticscholar.org

For instance, S. coelicolor strains with a mutation in the sco3028 gene, which encodes PMM, exhibited an extremely small colony phenotype, indicating a severe growth defect. nih.gov Similarly, attempts to completely knock out the genes encoding GMP (sco3039 and sco4238) were unsuccessful, suggesting that GMP activity is essential for the growth of the bacterium. nih.gov These findings underscore the critical role of GDP-D-mannose as a precursor for essential cell envelope polymers. The observed antibiotic hypersusceptibility in mutants highlights the pathway as a potential target for novel antimicrobial strategies.

Table 1: Phenotypic Variations from Mutagenesis in S. coelicolor

Gene Target Enzyme Observed Phenotype Implication
sco3028 Phosphomannomutase (PMM) φC31 phage resistance, antibiotic hypersusceptibility, extremely small colony size. nih.gov Indicates a severe growth defect and compromised cell wall.
sco3039 / sco4238 GDP-mannose pyrophosphorylase (GMP) Inability to generate complete knockout. nih.gov Suggests the enzyme is essential for bacterial viability.

Host-Induced Gene Silencing (HIGS) for Pathogen Control

Host-Induced Gene Silencing (HIGS) represents an innovative strategy for controlling plant diseases by leveraging the host plant's RNA interference (RNAi) machinery to silence essential genes in invading pathogens. semanticscholar.orgamanote.com This approach involves genetically modifying a host plant to produce double-stranded RNAs (dsRNAs) that are complementary to a target gene in the pathogen. semanticscholar.org When the pathogen infects the host, it takes up these dsRNAs, which are then processed into small interfering RNAs (siRNAs) that guide the silencing of the target messenger RNA (mRNA), thereby inhibiting pathogen growth and virulence. amanote.com

The GDP-D-mannose biosynthesis pathway is an attractive target for HIGS due to its essential role in the viability and pathogenicity of many fungal pathogens. GDP-D-mannose is a crucial precursor for the synthesis of glycoproteins and glycolipids that are vital components of the fungal cell wall. nih.gov

A compelling example of this application is in the control of Sclerotinia stem rot, a devastating disease caused by the fungus Sclerotinia sclerotiorum. nih.govnih.gov Research has identified the genes encoding GDP-mannose pyrophosphorylase (GMPP), namely SsMPG1 and SsMPG2, as effective targets for HIGS. nih.govnih.gov Mutant analysis revealed that the deletion of SsMPG2 resulted in defective cell wall integrity and significantly reduced virulence. nih.govnih.gov

Building on this, scientists developed transgenic Nicotiana benthamiana and Arabidopsis thaliana plants that express hairpin RNAs (hpRNAs) designed to target both SsMPG1 and SsMPG2. When these plants were challenged with S. sclerotiorum, they exhibited a significant reduction in disease symptoms, demonstrating the efficacy of HIGS in controlling this pathogen. nih.govnih.gov These findings establish that GMPP enzymes are critical for the virulence of S. sclerotiorum and other pathogenic fungi, making them promising targets for developing disease-resistant crops through HIGS. nih.govnih.gov

Molecular Biology Techniques

Gene Cloning and Heterologous Expression of Recombinant Enzymes

Gene cloning and heterologous expression are foundational techniques in molecular biology that allow for the production and study of specific proteins. These methods involve isolating a gene of interest from one organism and introducing it into a host organism (such as E. coli or Saccharomyces cerevisiae) to produce the corresponding enzyme in large quantities. This has been particularly valuable for studying the enzymes involved in the GDP-D-mannose pathway.

For example, the gene encoding GDP-mannose 4,6-dehydratase (GMD) from Escherichia coli has been successfully cloned and expressed in E. coli as a glutathione S-transferase (GST) fusion protein. nih.gov This fusion strategy facilitates the purification of the recombinant enzyme. Similarly, the human cDNA for GMD has been cloned and expressed in E. coli, which enabled the reconstitution of the human GDP-fucose biosynthetic pathway in vitro. semanticscholar.orgsemanticscholar.org This work demonstrated that the human GMD, along with the FX protein (GDP-keto-6-deoxymannose 3,5-epimerase, 4-reductase), are sufficient to convert GDP-D-mannose into GDP-fucose. semanticscholar.orgsemanticscholar.org

In another study, researchers cloned the GDP-mannose pyrophosphorylase (DhGMPP) gene from the medicinal plant Dendrobium huoshanense and functionally expressed it in E. coli. nih.gov This allowed for the characterization of the enzyme's function in catalyzing the formation of GDP-D-mannose from α-D-mannose-1-phosphate and GTP, providing insight into polysaccharide biosynthesis in the plant. nih.gov Furthermore, taking advantage of the abundant endogenous pool of GDP-D-mannose in Saccharomyces cerevisiae, scientists have heterologously expressed E. coli enzymes GMD and GMER in yeast to produce GDP-L-fucose, demonstrating the potential for metabolic engineering of microorganisms. nih.gov

Protein Purification and Characterization

Following heterologous expression, recombinant enzymes must be purified and biochemically characterized to understand their structure, function, and kinetic properties. A common technique is affinity chromatography, often used for fusion proteins. For instance, the GST-GMD fusion protein expressed in E. coli was purified using this method. nih.gov

Once purified, the enzyme's characteristics are determined. Characterization of the recombinant E. coli GMD revealed that its catalytically active form is likely a hexamer. nih.gov Kinetic analysis of the purified GST-GMD fusion protein established its Michaelis constant (Km) for GDP-D-mannose and its specific activity. nih.gov

Table 2: Kinetic Parameters of Recombinant GST-GMD from E. coli

Parameter Value
Km 0.22 ± 0.04 mM nih.gov

Further characterization showed that the enzyme's activity is enhanced by Ca²⁺ and Mg²⁺ ions and is inhibited by GDP-L-fucose, the end-product of the pathway, indicating a feedback regulation mechanism. nih.gov Similarly, characterization of the purified recombinant human GMD confirmed its strict requirement for NADP⁺ as a cofactor. semanticscholar.org The functional assay of the purified DhGMPP from D. huoshanense confirmed its ability to synthesize GDP-D-mannose, which was verified through subsequent analytical techniques. nih.gov

Analytical Chemistry Techniques for GDP-D-mannose Quantification and Related Metabolites

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. It is widely employed in the study of GDP-D-mannose and its related metabolites due to its high resolution and sensitivity.

HPLC methods have been developed for the accurate quantification of mannose and its derivatives in various biological samples. nih.govunipi.itresearchgate.netnih.gov For instance, an HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been validated for quantifying D-mannose in human plasma. This method offers high selectivity, allowing for the clear separation of mannose from its epimers, glucose and galactose, without requiring a derivatization step. nih.govunipi.it The validation of such methods ensures linearity over a specific concentration range, as well as high reproducibility and accuracy. nih.govunipi.it

In the context of enzymatic assays, HPLC is essential for monitoring the progress of reactions and quantifying the products. For example, in the characterization of GDP-mannose pyrophosphorylase (DhGMPP), HPLC was used to analyze the reaction mixture and confirm the production of GDP-D-mannose. nih.gov The retention times of standard compounds like GTP, GDP, and GDP-D-mannose are established, allowing for their unambiguous identification and quantification in the reaction samples. nih.gov One-step and two-step enzymatic synthesis reactions converting mannose to GDP-D-mannose have also been monitored and quantified using HPLC, demonstrating its utility in optimizing biocatalytic processes. researchgate.net

Table 3: Example Retention Times in HPLC Analysis

Compound Retention Time (min)
GTP 7.0 nih.gov
GDP 7.3 nih.gov

Mass Spectrometry (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of GDP-D-mannose. In this method, the molecule is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected and fragmented. The analysis of the resulting fragment ions provides a structural fingerprint of the molecule.

In positive ion mode ESI-MS, GDP-D-mannose can be detected as a protonated molecule [M+H]⁺. For instance, mass spectrometry analysis has demonstrated a mass-to-charge ratio (m/z) of 626.05 for GDP-D-mannose. nih.gov In negative ion mode, it is often observed as the deprotonated molecule [M-H]⁻.

MS/MS analysis involves collision-induced dissociation (CID) of the selected precursor ion, leading to characteristic fragmentation patterns. The fragmentation of GDP-D-mannose typically involves the cleavage of the pyrophosphate bond and glycosidic bond. Common fragment ions correspond to the loss of the mannose phosphate group, or cleavage to yield guanosine monophosphate (GMP) and mannose-1-phosphate ions. This detailed fragmentation data is crucial for the unambiguous identification of GDP-D-mannose in complex biological extracts.

Table 1: Exemplary MS/MS Fragmentation Data for GDP-D-mannose ([M-H]⁻)

Precursor Ion (m/z) Fragment Ion (m/z) Putative Identity
604.06 442.01 [GDP - H]⁻
604.06 344.05 [GMP - H]⁻
604.06 259.99 [Mannose-1-P - H]⁻
604.06 158.99 [HPO₃P]⁻
604.06 96.96 [H₂PO₄]⁻

Note: This table is generated based on typical fragmentation patterns for nucleotide sugars. Actual m/z values may vary slightly depending on instrumentation and experimental conditions.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte. Due to the negatively charged phosphate groups, GDP-D-mannose is well-suited for analysis by CE. This method offers advantages such as rapid analysis times, high separation efficiency, and low sample and reagent consumption.

In a typical CE setup, a voltage is applied across the capillary, causing charged molecules to migrate towards the electrode of opposite polarity. The migration speed is dependent on the electrophoretic mobility of the analyte. GDP-D-mannose, with its two phosphate groups, carries a significant negative charge at neutral or alkaline pH, allowing for its effective separation from other nucleotides (like GMP, GTP) and uncharged monosaccharides. Coupling CE with detectors such as UV-Vis spectrophotometers or mass spectrometers (CE-MS) enhances detection sensitivity and specificity, allowing for both quantification and structural confirmation.

Fluorophore Assisted Carbohydrate Electrophoresis (FACE)

Fluorophore Assisted Carbohydrate Electrophoresis (FACE) is a sensitive method primarily used for the analysis of oligosaccharides, which are often the products of enzymatic reactions involving GDP-D-mannose. While FACE does not directly detect GDP-D-mannose itself, it is invaluable for studying the activity of mannosyltransferases that use GDP-D-mannose as a donor substrate.

The methodology involves the enzymatic reaction where mannose is transferred from GDP-D-mannose to an acceptor molecule, resulting in an elongated oligosaccharide. These newly synthesized glycans, which have a reducing end, can be fluorescently labeled by reductive amination with a charged fluorophore, such as 8-aminonaphthalene-1,3,6-trisulfonate (ANTS). The labeled oligosaccharides are then separated by polyacrylamide gel electrophoresis. The high negative charge of the ANTS tag ensures that separation is based primarily on the size of the carbohydrate chain. The fluorescence intensity of the separated bands, visualized under UV light, is directly proportional to the amount of each oligosaccharide, allowing for quantitative analysis of mannosyltransferase activity.

Kinetic Analysis and Data Modeling

Understanding the enzymatic reactions that synthesize or consume GDP-D-mannose requires detailed kinetic analysis. These studies determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into enzyme-substrate affinity and catalytic efficiency.

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, or double reciprocal plot, is a traditional graphical method for determining enzyme kinetic parameters. It linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).

This method has been used to characterize enzymes in the GDP-D-mannose biosynthesis pathway. For example, kinetic analyses of phosphomannomutase (PMM) and GDP-mannose pyrophosphorylase (GMP), enzymes responsible for the synthesis of GDP-D-mannose, have been performed using Lineweaver-Burk plot analysis to determine their Km and Vmax values. semanticscholar.org While historically significant and useful for visualizing enzyme inhibition patterns, the Lineweaver-Burk plot has limitations. mdpi.com The double reciprocal transformation can distort experimental error, placing undue weight on data points at low substrate concentrations. mdpi.com

Non-Linear Regression for Kinetic Parameter Determination

To overcome the limitations of linearization methods, non-linear regression is now the preferred approach for analyzing enzyme kinetic data. This statistical method directly fits the untransformed experimental data (reaction velocity vs. substrate concentration) to the hyperbolic Michaelis-Menten equation.

By avoiding data transformation, non-linear regression provides more accurate and reliable estimates of Km and Vmax. This approach is statistically more robust as it properly weights all data points and avoids the error distortion inherent in linear plots. Software packages are widely available to perform these calculations, making it the standard for modern enzyme kinetics. This method is essential for accurately characterizing the enzymes involved in GDP-D-mannose metabolism, such as GDP-mannose dehydrogenase and GDP-mannose 4,6-dehydratase.

Table 2: Comparison of Kinetic Data Analysis Methods

Feature Lineweaver-Burk Plot Non-Linear Regression
Data Transformation Yes (double reciprocal) No (uses raw data)
Accuracy Can be less accurate due to error distortion. mdpi.com Generally more accurate and reliable.
Weighting of Data Uneven, gives more weight to less precise data. mdpi.com Even and statistically appropriate.

| Primary Use | Historical method, good for visualizing inhibition types. mdpi.com | Modern standard for parameter determination. |

Structural Biology Approaches

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how enzymes recognize and bind GDP-D-mannose. By determining the three-dimensional structure of an enzyme in complex with its substrate or product, researchers can identify the specific amino acid residues involved in binding and catalysis.

For example, the crystal structure of GDP-mannose pyrophosphorylase (GMP), a key enzyme in the synthesis of GDP-D-mannose, has been solved in complex with the product GDP-mannose. These structures reveal that the enzyme consists of an N-terminal Rossmann-fold domain and a C-terminal β-helix domain. The GDP-mannose molecule binds in a cleft between these domains, with specific loops and residues making critical contacts with both the guanosine nucleotide and the mannose sugar moiety.

Similarly, the structure of GDP-mannose 4,6-dehydratase (GMD), an enzyme that uses GDP-D-mannose as a substrate, has also been determined. These structural studies reveal that GMD is a member of the short-chain dehydrogenase/reductase (SDR) family and provide a basis for modeling the substrate binding and the catalytic mechanism. This knowledge is fundamental for understanding the enzyme's function and for designing specific inhibitors.

Table 3: Mentioned Compound Names

Compound Name Abbreviation
Guanosine diphosphate (B83284) D-mannose GDP-D-mannose
Guanosine monophosphate GMP
Guanosine triphosphate GTP
Mannose-1-phosphate M1P
8-aminonaphthalene-1,3,6-trisulfonate ANTS
Phosphomannomutase PMM
GDP-mannose pyrophosphorylase GMP

Molecular Dynamics Simulations for Mannose Transfer Mechanisms

Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the dynamic behavior of biological macromolecules at an atomic level. In the context of GDP-D-mannose, MD simulations provide crucial insights into the conformational changes of both the sugar nucleotide and the enzymes that process it, such as glycosyltransferases and modifying enzymes.

Researchers utilize MD simulations to model the interactions between GDP-D-mannose and the active site of an enzyme. For instance, simulations of GDP-mannose 4,6-dehydratase (GMD), an enzyme that catalyzes the first step in the conversion of GDP-D-mannose to GDP-L-fucose, have revealed key mechanistic details. pdbj.orgnih.gov These computational studies can map the conformational journey of the substrate within the active site, showing how the enzyme precisely controls the sugar's position and conformation to facilitate catalysis and prevent premature reactions. ub.edu By simulating the enzyme-substrate complex, scientists can observe transient states and interactions that are often too fleeting to be captured by experimental methods. For example, simulations have shown that specific amino acid residues, like glutamic acid, approach the C5″ position of the mannose moiety, a movement critical for catalytic proton transfer during the dehydration reaction. acs.org These findings, combined with biochemical characterizations, help to build a complete picture of the multi-step catalytic reaction. pdbj.orgnih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of GDP-Mannose Utilizing Enzymes

EnzymeSimulation FocusKey InsightReference
Human GDP-mannose 4,6-dehydratase (hGMD)Enzyme complex with NADPH and enol intermediateRevealed that the Glu157 residue approaches the C5" of the mannose intermediate, supporting its role in catalytic proton transfer. acs.org
Human GDP-L-fucose synthase (GFS)Conformational changes of the sugar in the active siteElucidated the strategy used by the enzyme to control sugar conformation and positioning, preventing premature reduction. ub.edu
Human GDP-mannose 4,6-dehydratase (hGMD)Overall catalytic mechanismCombined with crystal structures, simulations showed a mechanism involving concerted acid-base catalysis promoting a 1,4-elimination from an enol intermediate. pdbj.orgnih.gov

Crystallographic Analyses of Enzyme-Substrate/Product Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biological assemblies like enzymes bound to their substrates or products. Crystallographic analyses of enzymes involved in GDP-D-mannose metabolism have provided static, high-resolution snapshots that are fundamental to understanding their function.

Structures of enzymes such as GDP-D-mannose pyrophosphorylase (GMPase) and GDP-D-mannose 4,6-dehydratase (GMD) have been solved in complex with GDP-D-mannose or its analogs and products. nih.govnih.gov For example, the crystal structure of human GMD bound to its product, GDP-4″-keto-6″-deoxy-mannose, captured a postcatalytic state, revealing the precise orientation of the product and a nearby water molecule, likely the one eliminated during the reaction. nih.gov Similarly, the structure of Arabidopsis thaliana GMPase in its product-bound state revealed the specific hydrogen bonds and interactions that stabilize GDP-D-mannose in the active site. nih.gov These structural data are invaluable for identifying key catalytic residues and understanding the stereochemistry of the reactions. nih.govdrugbank.com By comparing structures of the enzyme in different states (unliganded, substrate-bound, and product-bound), researchers can infer the conformational changes that occur during the catalytic cycle. nih.gov

Table 2: Selected Crystallographic Structures of Enzymes in Complex with GDP-D-Mannose or Derivatives

EnzymeLigandPDB IDResolution (Å)Key Structural FeatureReference
Human GDP-D-mannose 4,6-dehydratase (E157Q mutant)GDP-D-mannose6GPK1.55Pre-catalytic complex showing substrate binding mode. pdbj.org
Human GDP-D-mannose 4,6-dehydratase (S156D mutant)GDP-D-mannose6Q942.80Complex structure used to investigate the role of specific residues. rcsb.org
P. aeruginosa GDP-D-mannose 4,6-dehydrataseGDP, NADPH1N7H2.10Revealed a tetrameric structure and interactions with cofactors. nih.gov
A. thaliana GDP-D-mannose Pyrophosphorylase (VTC1)GDP-D-mannose, PPi7W1U3.00Product-bound structure showing interactions with GDP-D-mannose and pyrophosphate. nih.gov

Isotopic Labeling and Metabolic Flux Analysis (e.g., [U-13C]-d-glucose Labelling)

Isotopic labeling is a technique used to trace the metabolic fate of atoms through a biochemical pathway. By supplying cells with a substrate enriched with a stable isotope, such as Carbon-13 ([13C]) or Nitrogen-15 ([15N]), researchers can track the incorporation of these labeled atoms into various downstream metabolites, including GDP-D-mannose and the glycans derived from it.

Metabolic Flux Analysis (MFA), particularly 13C-MFA, uses the isotopic labeling patterns in metabolites to quantify the rates (fluxes) of intracellular reactions. nih.govnih.gov For instance, cells can be cultured with [U-13C]-d-glucose (glucose in which all six carbon atoms are 13C). nih.gov The glucose is metabolized through glycolysis to produce fructose-6-phosphate (B1210287), a precursor for mannose-6-phosphate (B13060355) and subsequently GDP-D-mannose. nih.govsmpdb.ca By analyzing the mass distribution of these sugar phosphates and the mannose residues in mature glycoproteins using techniques like mass spectrometry, scientists can determine the relative contribution of different pathways to the synthesis of GDP-D-mannose. nih.gov This approach has been used to quantify the contributions of exogenous glucose versus exogenous mannose to the N-glycosylation pathway under various physiological conditions. nih.gov These studies are critical for understanding how cells regulate metabolic pathways and can be particularly insightful for studying metabolic disorders like Congenital Disorders of Glycosylation (CDG). nih.govnih.gov

Immunological Detection and Glycoprotein (B1211001) Staining Assays

Immunological methods are used to detect and quantify molecules based on the highly specific binding of antibodies to their target antigens. In the study of GDP-D-mannose pathways, these techniques are generally applied to the downstream products—the mannose-containing glycoconjugates—or the enzymes responsible for their synthesis.

While GDP-D-mannose itself is too small to typically elicit a strong immune response, the mannosylated glycoproteins and glycolipids on the cell surface or secreted by cells are readily detectable. Methods such as immunoblotting (Western blotting), immunofluorescence microscopy, and flow cytometry (FACS analysis) can be used with antibodies that specifically recognize certain glycan structures or the protein backbone of glycoproteins. nih.gov For example, in studies of Leishmania mexicana parasites with a deleted gene for GDP-mannose pyrophosphorylase (GDPMP), these techniques demonstrated a complete lack of mannose-containing glycoconjugates like lipophosphoglycan (LPG) and GPI-anchored proteins. nih.gov

Furthermore, lectins, which are proteins that bind to specific carbohydrate structures, can be used in staining assays. Although not strictly an immunological method, lectin histochemistry or blotting serves a similar purpose. A lectin that specifically binds to mannose residues can be used to visualize the presence and distribution of mannosylated glycoproteins in cells and tissues. These assays provide powerful visual evidence of the functional output of the GDP-D-mannose dependent glycosylation pathways.

Q & A

Q. What enzymatic methods are used to synthesize GDP-D-mannose disodium, and how are reaction conditions optimized?

GDP-D-mannose disodium can be synthesized via a two-step or one-step enzymatic process. In the two-step method, glucose kinase (Glk) phosphorylates mannose to mannose-6-phosphate, followed by conversion to GDP-D-mannose using mannose-1-phosphate guanylyltransferase (ManB) and GDP-mannose pyrophosphorylase (ManC). The one-step method involves simultaneous addition of all three enzymes. Key optimization parameters include GTP concentration (10 mM optimal), enzyme ratios (0.75 mg/ml Glk), and reaction time (10 hours), yielding up to 14.6% efficiency .

Q. How is the structural integrity of GDP-D-mannose disodium validated in experimental settings?

Structural validation combines mass spectrometry (MS) and high-performance liquid chromatography (HPLC). MS identifies the molecular ion peak at m/z 626.05, confirming GDP-D-mannose’s molecular weight, while HPLC quantifies purity and yield. Nuclear magnetic resonance (NMR) can further resolve stereochemical configurations, particularly for distinguishing α- and β-anomers .

Q. What standardized assays are used to quantify GDP-D-mannose disodium in enzymatic activity studies?

The Bradford assay is used for protein quantification during enzyme purification . Substrate-specific activity is measured via discontinuous NMR or spectrophotometric methods. For example, cooperative binding kinetics of enzymes like BceN are analyzed using the Hill coefficient model, where substrate concentration curves (up to 2 mM GDP-D-mannose) reveal tetrameric enzyme behavior .

Q. How does GDP-D-mannose disodium function in glycosylation pathways?

GDP-D-mannose is a nucleotide sugar donor critical for protein and lipid glycosylation. It serves as a precursor for mannosylated structures in bacterial exopolysaccharides, fungal cell walls, and eukaryotic glycoproteins. Its role in synthesizing GDP-L-fucose (via GDP-4-keto-6-deoxy-D-mannose) also links it to immune cell signaling .

Advanced Research Questions

Q. How do contradictory findings about GDP-D-mannose’s dual roles in ascorbate biosynthesis and cell wall integrity impact experimental design?

GDP-D-mannose epimerase (GME) catalyzes its conversion to GDP-L-galactose (precursor of ascorbic acid) and GDP-D-rhamnose (cell wall component). Discrepancies arise when genetic knockdowns of GME reduce ascorbate levels but unexpectedly enhance cell wall rigidity. Researchers must use compartment-specific probes (e.g., fluorescent tags for subcellular localization) or tissue-specific gene silencing to isolate pathway contributions .

Q. What methodologies resolve cooperative binding kinetics in GDP-D-mannose-dependent enzymes like BceN?

Cooperative binding is analyzed via the Hill coefficient model. For BceN, substrate saturation curves (0–2 mM GDP-D-mannose) show sigmoidal kinetics, indicating positive cooperativity. Native PAGE confirms tetrameric enzyme assembly, while GraphPad Prism fits the Hill equation (n = 3.949), confirming allosteric regulation .

Q. How does GDP-D-mannose disodium influence stress responses in plants, and what experimental models validate this?

In rice, GDP-D-mannose pyrophosphorylase (GMPase) knockdown reduces salt tolerance by impairing ascorbate biosynthesis and cell wall integrity. Stress assays involve hydroponic systems with NaCl treatment, measuring ion leakage, ascorbate levels (HPLC), and root elongation rates. Comparative transcriptomics of OsVTC1-1 mutants further identifies downstream stress-response genes .

Q. What strategies are used to track GDP-D-mannose flux in metabolic pathways with isotopic labeling?

Stable isotope labeling (e.g., ¹³C-mannose) combined with LC-MS/MS traces GDP-D-mannose incorporation into glycans or secondary metabolites. Pulse-chase experiments in Bacillus amyloliquefaciens reveal its partitioning into exopolysaccharides versus antibiotics like bleomycin .

Q. How do pH and temperature variations affect GDP-D-mannose stability in long-term storage?

Stability studies show GDP-D-mannose disodium retains >95% purity at −20°C in lyophilized form for 24 months. Accelerated degradation tests (e.g., 37°C, pH 7.4) monitor hydrolysis via HPLC, revealing a half-life of 6 months. Buffered solutions (pH 6–7) with EDTA minimize metal-catalyzed degradation .

Q. What computational tools model GDP-D-mannose interactions with enzymes like GMPase or GME?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational changes. For example, GDP-D-mannose’s phosphate groups form salt bridges with GMPase’s arginine residues, while the mannose moiety interacts with hydrophobic pockets. Mutagenesis studies validate these predictions .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., ascorbate vs. cell wall roles), use orthogonal validation methods like CRISPR-Cas9 knockouts paired with metabolomics .
  • Enzyme Assays : Include negative controls (e.g., heat-inactivated enzymes) to distinguish non-specific binding in activity assays .
  • Synthesis Optimization : Screen divalent cations (Mg²⁺ vs. Mn²⁺) to enhance ManB/ManC activity .

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